2-Fluoro-4-iodopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FIN/c6-5-3-4(7)1-2-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPRIAVYIGHFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427514 | |
| Record name | 2-Fluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22282-70-8 | |
| Record name | 2-Fluoro-4-iodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22282-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-4-iodopyridine (CAS: 22282-70-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-4-iodopyridine, a key building block in medicinal chemistry, organic synthesis, and materials science. The document details its physicochemical properties, synthesis, key reactions, and diverse applications. Special emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. This guide aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and the development of novel chemical entities.
Physicochemical Properties
This compound is a halogenated pyridine derivative that presents as a white to light yellow crystalline solid.[1] Its unique substitution pattern, featuring both a fluorine and an iodine atom, imparts distinct reactivity and makes it a versatile intermediate in synthetic chemistry.[2][3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 22282-70-8 | [2][4] |
| Molecular Formula | C₅H₃FIN | [4] |
| Molecular Weight | 222.99 g/mol | [4] |
| Appearance | White to light yellow crystal | [1] |
| Melting Point | 57 °C | [2] |
| Boiling Point | 223.0 ± 20.0 °C at 760 mmHg | [2] |
| Density | 2.0 ± 0.1 g/cm³ | |
| Solubility | Soluble in Methanol | |
| Purity | ≥ 98% (GC) | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, including halogenation and metal-catalyzed cross-coupling methods.[3] A common and practical approach involves a Sandmeyer-type reaction, starting from a readily available aminopyridine precursor. The following is a detailed experimental protocol adapted from established procedures for similar compounds.[5]
Experimental Protocol: Synthesis via Sandmeyer-Type Reaction
This protocol outlines the diazotization of 2-fluoro-4-aminopyridine followed by an iodination reaction.
Materials:
-
2-Fluoro-4-aminopyridine
-
Sulfuric Acid (concentrated)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Dichloromethane (CH₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice-salt bath
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add a calculated amount of concentrated sulfuric acid to deionized water, ensuring the temperature is maintained below 10 °C in an ice-salt bath.
-
To this cooled acidic solution, add 2-fluoro-4-aminopyridine portion-wise, ensuring the temperature remains below 10 °C.
-
Cool the resulting solution to 0-5 °C.
-
Prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature between 0-5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization, forming the diazonium salt intermediate.
-
-
Iodination:
-
Prepare a solution of potassium iodide in deionized water.
-
Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with a saturated sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
-
Key Reactions and Applications
This compound is a versatile building block due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position.
Palladium-Catalyzed Cross-Coupling Reactions
This selective reactivity makes this compound an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide range of substituents.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound readily couples with various boronic acids or esters in the presence of a palladium catalyst and a base to yield 2-fluoro-4-substituted pyridines.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroaryl-boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications
The versatility of this compound as a synthetic intermediate has led to its use in several key areas:
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of antiviral and anticancer agents.[1][2] The introduction of the fluoropyridine moiety can enhance metabolic stability and binding affinity of drug candidates.
-
Agrochemicals: It is utilized in the formulation of pesticides and herbicides, where the fluorine and iodine atoms can contribute to the efficacy and stability of the active compounds.[1]
-
Materials Science: The electronic properties of the fluoropyridine ring make this compound a valuable precursor for the synthesis of functional materials such as conductive polymers and organic semiconductors for applications in organic electronics.[3]
Spectral Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, with characteristic coupling patterns influenced by both the fluorine and the adjacent protons.
-
¹³C NMR: PubChem indicates the availability of ¹³C NMR data for this compound.[4] The spectrum will show five signals for the pyridine ring carbons, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR will show a single resonance, with coupling to the adjacent protons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching frequencies for the aromatic ring, as well as C-N and C-F stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound (222.9294 g/mol ).[4] The fragmentation pattern will be influenced by the presence of the iodine and fluorine atoms.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and serious eye irritation, and may cause respiratory irritation.[4] Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its distinct physicochemical properties and the differential reactivity of its halogen substituents provide chemists with a powerful tool for the construction of complex molecules with applications spanning from pharmaceuticals to materials science. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development.
References
A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-iodopyridine is a halogenated pyridine derivative that serves as a critical building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1][2][3] Its unique molecular structure, featuring both a fluorine and an iodine atom on the pyridine ring, imparts distinct reactivity that makes it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) for antiviral and anticancer agents.[1][2][3] This guide provides a detailed overview of the core physical properties of this compound, outlines standard experimental protocols for their determination, and illustrates its role in synthetic chemistry.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are fundamental to its application in laboratory and industrial settings. These properties dictate storage conditions, reaction parameters, and safety protocols.
| Property | Value | Source(s) |
| CAS Number | 22282-70-8 | [1][2] |
| Molecular Formula | C₅H₃FIN | [1][2][4] |
| Molecular Weight | 222.99 g/mol | [1][4][5] |
| Appearance | White to light yellow crystal/solid | [1] |
| Melting Point | 57 - 58 °C | [2][5] |
| Boiling Point | 223 °C at 760 mmHg | [2] |
| Density | 2.046 g/cm³ | [2] |
| Flash Point | 88.6 °C | [2] |
| Refractive Index | 1.599 | [2] |
| Purity | ≥ 98% | [1] |
| Solubility | Soluble in Methanol | [5] |
| Storage Conditions | Store at 0-8 °C in a cool, dry place | [1][2] |
Reactivity and Applications
This compound's utility stems from the differential reactivity of its halogen substituents. The iodine atom is a versatile handle for various cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are instrumental in forming new carbon-carbon bonds.[3] This allows for the construction of complex molecular scaffolds. The fluorine atom can influence the electronic properties of the pyridine ring, enhance metabolic stability, and improve the lipid solubility of the final compound, which are desirable traits in drug design.[3]
Its primary application is as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.[1][2] The ability to selectively functionalize the molecule at the 4-position via the iodo group makes it a preferred choice for chemists in drug discovery and development.[1]
Typical Experimental Protocols
The determination of the physical properties listed above follows standard laboratory procedures. While specific instrument parameters may vary, the fundamental methodologies are well-established.
1. Melting Point Determination:
-
Principle: The melting point is determined by heating a small sample of the solid material and observing the temperature range over which it transitions from a solid to a liquid.
-
Apparatus: A calibrated digital melting point apparatus or a traditional Thiele tube with a thermometer.
-
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
2. Boiling Point Determination:
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid. For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed.
-
Apparatus: Distillation apparatus, including a boiling flask, condenser, thermometer, and collection flask. A vacuum pump and manometer are required for vacuum distillation.
-
Procedure:
-
The compound is placed in the boiling flask with boiling chips.
-
The apparatus is assembled, and if necessary, a vacuum is applied.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
-
3. Density Measurement:
-
Principle: Density is the mass of a substance per unit volume. For a solid, this can be determined using a pycnometer or by displacement.
-
Apparatus: A pycnometer (a flask with a specific, known volume) and an analytical balance.
-
Procedure:
-
The mass of the empty, dry pycnometer is measured.
-
The pycnometer is filled with a non-reactive liquid of known density (e.g., ethanol) in which the solid is insoluble, and its mass is measured.
-
A known mass of this compound is added to the empty pycnometer.
-
The pycnometer is then filled with the same non-reactive liquid, and the total mass is measured.
-
The volume of the solid is calculated by the displacement of the liquid, and the density is determined by dividing the mass of the solid by its calculated volume.
-
Logical Workflow: Role in Synthesis
This compound is a key intermediate in multi-step synthetic pathways. Its most common application involves a cross-coupling reaction where the iodo group is substituted. The following diagram illustrates a generalized Suzuki coupling reaction, a widely used method in pharmaceutical synthesis.
Caption: Generalized workflow for a Suzuki coupling reaction using this compound.
References
An In-depth Technical Guide to 2-Fluoro-4-iodopyridine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-iodopyridine is a halogenated pyridine derivative that serves as a critical building block in modern organic synthesis. Its unique structure, featuring both a fluorine and an iodine substituent, provides orthogonal reactivity that is highly valued in the synthesis of complex molecules. The strategic placement of these halogens makes it an indispensable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]
The fluorine atom can enhance the metabolic stability and modify the lipophilicity of a target molecule, which are crucial parameters in drug design.[4] Simultaneously, the iodine atom acts as a versatile handle for carbon-carbon bond formation, most notably in metal-catalyzed cross-coupling reactions.[2][4] This guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for a common synthetic application, and a visual workflow for researchers in the field.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for handling, reaction setup, and characterization.
| Property | Value | Reference(s) |
| Molecular Weight | 222.99 g/mol | [5][6] |
| Molecular Formula | C₅H₃FIN | [1][2][5] |
| CAS Number | 22282-70-8 | [1][2] |
| Appearance | White to light yellow crystalline solid | [1][2] |
| Melting Point | 57 °C | [1] |
| Boiling Point | 223 °C at 760 mmHg | [1] |
| Density | 2.046 g/cm³ | [1] |
| IUPAC Name | This compound | [5] |
| Purity (Typical) | ≥ 98% | [1][2] |
Synthetic Applications & Experimental Protocol
This compound is extensively used as a precursor in cross-coupling reactions to construct more complex molecular architectures. The iodine atom at the 4-position is particularly susceptible to reactions like Suzuki, Stille, and Sonogashira couplings, providing a robust method for introducing aryl, vinyl, or alkynyl groups.[4]
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To synthesize a 4-aryl-2-fluoropyridine derivative via a palladium-catalyzed cross-coupling reaction between this compound and an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the chosen arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Reagent Addition:
-
Under the inert atmosphere, add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe. The reaction mixture is typically heterogeneous.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., Ethyl Acetate).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification and Analysis:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material using flash column chromatography on silica gel with an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
-
Characterize the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry to confirm its identity and purity.
-
Visualized Experimental Workflow
The logical flow of the Suzuki-Miyaura coupling protocol is visualized below. This diagram outlines the major stages from initial preparation to final product analysis, providing a clear and concise overview for laboratory execution.
Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]
- 5. This compound | C5H3FIN | CID 7023570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
An In-Depth Technical Guide to 2-Fluoro-4-iodopyridine: Structure, Nomenclature, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-iodopyridine, a key building block in medicinal chemistry and materials science. This document details its structure, nomenclature, physicochemical properties, and key synthetic methodologies, including a representative protocol for its preparation and its application in Suzuki-Miyaura cross-coupling reactions.
Core Concepts: Structure and Nomenclature
This compound is a halogenated pyridine derivative featuring a fluorine atom at the 2-position and an iodine atom at the 4-position of the pyridine ring. This substitution pattern imparts unique reactivity to the molecule, making it a valuable intermediate in the synthesis of complex organic compounds.[1][2]
Chemical Structure:
The structure of this compound is characterized by a six-membered aromatic heterocycle containing one nitrogen atom, with fluoro and iodo substituents at positions 2 and 4, respectively.
Nomenclature:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₃FIN | [3][5] |
| Molecular Weight | 222.99 g/mol | [3] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 57-58 °C | [2][6] |
| Boiling Point | 223 °C at 760 mmHg | [2] |
| Density | 2.046 g/cm³ | [2] |
| Purity | ≥98% (typically) | |
| Storage | Store at 0-8 °C in a tightly sealed container |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with a common approach being a Sandmeyer-type reaction starting from 2-fluoro-4-aminopyridine. This involves the diazotization of the amino group followed by iodination.
Experimental Protocol: Synthesis via Diazotization (Representative)
This protocol is adapted from established procedures for similar halogenated pyridines.
Materials:
-
2-Fluoro-4-aminopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
10% Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cautiously add concentrated sulfuric acid to deionized water while cooling in an ice-salt bath to prepare a dilute sulfuric acid solution.
-
To this cooled acidic solution, add 2-fluoro-4-aminopyridine portion-wise, ensuring the temperature remains below 10 °C.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Iodination:
-
Prepare a solution of potassium iodide in deionized water.
-
Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
-
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The differential reactivity of the C-I and C-F bonds allows for selective functionalization at the 4-position. The C-I bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the more stable C-F bond. This enables the synthesis of 2-fluoro-4-arylpyridines, which are important scaffolds in medicinal chemistry.[1][7]
Experimental Protocol: Suzuki-Miyaura Coupling (Representative)
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive flow of the inert gas, add the palladium catalyst (0.03 equiv).
-
Add the degassed solvent mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-fluoro-4-arylpyridine.
-
Visualization of Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis of this compound and its subsequent application in a Suzuki-Miyaura coupling reaction.
Caption: Synthetic route to this compound.
Caption: Workflow for Suzuki-Miyaura coupling.
Applications in Drug Discovery and Materials Science
This compound serves as a critical intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1]
-
Medicinal Chemistry: The introduction of the 2-fluoropyridine moiety is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles.[7] It is a key building block for the development of novel therapeutic agents, including anti-cancer and anti-infective drugs.[7]
-
Materials Science: This compound is also utilized in the preparation of functional materials like organic light-emitting diodes (OLEDs) and organic semiconductors. The unique electronic properties of the fluorinated pyridine ring can be leveraged to tune the electronic and optical characteristics of these materials.[7]
This guide provides a foundational understanding of this compound for researchers and professionals in the chemical sciences. The detailed information on its properties and synthetic applications is intended to facilitate its effective use in the laboratory and in the development of new chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. This compound | C5H3FIN | CID 7023570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 22282-70-8 [chemicalbook.com]
- 6. labsolu.ca [labsolu.ca]
- 7. This compound: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]
An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route for 2-fluoro-4-iodopyridine, a key intermediate in medicinal chemistry and materials science.[1] This document details the reaction mechanisms, experimental protocols, and quantitative data to support the efficient laboratory-scale preparation of this versatile building block.
Introduction
This compound is a halogenated pyridine derivative with significant applications in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2] The presence of both fluorine and iodine atoms on the pyridine ring offers unique reactivity for various chemical transformations. The fluorine atom can modulate the electronic properties and metabolic stability of a target molecule, while the iodine atom serves as a versatile handle for cross-coupling reactions.[1]
This guide focuses on a two-step synthesis beginning with the commercially available 2-amino-4-chloropyridine. The synthetic strategy involves an initial halogen exchange reaction to produce 2-amino-4-fluoropyridine, followed by a Sandmeyer-type diazotization and subsequent iodination to yield the final product.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a two-step process:
-
Halogen Exchange: Synthesis of 2-amino-4-fluoropyridine from 2-amino-4-chloropyridine.
-
Diazotization and Iodination: Conversion of 2-amino-4-fluoropyridine to this compound.
References
A Technical Guide to the Spectroscopic Data of 2-Fluoro-4-iodopyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Fluoro-4-iodopyridine (CAS No. 22282-70-8) is a halogenated pyridine derivative that serves as a versatile intermediate in medicinal chemistry and organic synthesis.[1] Its structure, featuring both an electron-withdrawing fluorine atom and a reactive iodine atom, makes it a valuable building block for creating complex pharmaceutical compounds and advanced materials.[2][3] Accurate structural elucidation and purity assessment are critical, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools for this purpose.
Data Presentation: Predicted Spectroscopic Data
The following tables summarize the predicted NMR and IR spectroscopic data for this compound. These values are estimated based on the known effects of substituents on pyridine rings and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.30 - 7.50 | Doublet of doublets (dd) | ³J(H,H) ≈ 5-6, ⁴J(H,F) ≈ 2-3 |
| H-5 | 7.10 - 7.30 | Doublet of doublets (dd) | ³J(H,H) ≈ 5-6, ⁴J(H,H) ≈ 1-2 |
| H-6 | 8.00 - 8.20 | Doublet (d) | ³J(H,H) ≈ 5-6 |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00)
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Decoupled) | Predicted ¹J(C,F) (Hz) |
| C-2 | 162 - 166 | Doublet (d) | 230 - 250 |
| C-3 | 120 - 125 | Doublet (d) | ~20-30 |
| C-4 | 95 - 105 | Singlet (s) | - |
| C-5 | 130 - 135 | Doublet (d) | ~3-5 |
| C-6 | 150 - 154 | Doublet (d) | ~10-15 |
Table 3: Predicted FT-IR Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |
| Aromatic C-H | 3100 - 3000 | Stretch |
| Aromatic C=C / C=N | 1600 - 1450 | Ring Stretch |
| C-F | 1250 - 1100 | Stretch |
| C-I | 600 - 500 | Stretch |
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and IR spectra are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes a general procedure for obtaining ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of solid this compound.
-
Transfer the solid into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. Instrument Setup and Data Acquisition:
-
The NMR spectra can be recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[4]
-
Insert the sample into the spectrometer's probe.
-
Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets (or doublets due to C-F coupling).[5] A wider spectral width (e.g., 0-220 ppm) is required.[6] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants.
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol details the use of the Attenuated Total Reflectance (ATR) technique, a common and convenient method for analyzing solid samples.
1. Instrument and Sample Preparation:
-
Ensure the FT-IR spectrometer's ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.
-
Place a small amount (1-2 mg) of solid this compound directly onto the center of the ATR crystal.
2. Data Acquisition:
-
Lower the ATR press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.
-
Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
3. Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the wavenumbers (in cm⁻¹) of the significant absorption peaks.
Mandatory Visualization
The logical workflow for the complete spectroscopic characterization of a chemical intermediate like this compound is outlined below.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. This compound: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]
- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 5. bhu.ac.in [bhu.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility Profile of 2-Fluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry, agricultural science, and materials science.[1][2] Its utility as a key intermediate in the synthesis of novel compounds, including antiviral and anticancer agents, necessitates a thorough understanding of its physicochemical properties, particularly its solubility.[1] This technical guide provides a comprehensive overview of the currently available solubility data for this compound, outlines detailed experimental protocols for its quantitative determination, and presents its key physicochemical characteristics. While specific quantitative solubility values in a range of solvents are not widely published, this guide equips researchers with the foundational knowledge and methodologies to ascertain the solubility profile of this versatile compound for their specific applications.
Introduction
This compound (CAS No. 22282-70-8) is a crystalline solid that serves as a pivotal building block in organic synthesis.[1][2] The presence of both a fluorine and an iodine atom on the pyridine ring allows for selective and diverse chemical modifications, making it a valuable precursor for creating complex molecular architectures.[1] The fluorine atom can enhance metabolic stability and lipophilicity in drug candidates, while the iodine atom is an excellent leaving group for cross-coupling reactions.[3] Understanding the solubility of this compound is critical for reaction optimization, purification, formulation, and bioavailability studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₅H₃FIN | [1][4] |
| Molecular Weight | 222.99 g/mol | [4] |
| Appearance | White to light yellow crystal/powder | [1] |
| Melting Point | 57-58 °C | [2][5] |
| Boiling Point | 223.0 ± 20.0 °C at 760 mmHg | [2][6] |
| Density | 2.0 ± 0.1 g/cm³ | [6] |
| pKa (Predicted) | -1.81 ± 0.10 | [7] |
| XLogP3 (Computed) | 1.9 | [4] |
Solubility Profile
Qualitative Solubility
Published data on the solubility of this compound is primarily qualitative. The available information is summarized in Table 2.
| Solvent | Qualitative Solubility | Source |
| Methanol | Soluble | [5][7] |
| Dichloromethane | Varies | [3] |
| Chloroform | Varies | [3] |
Based on its predicted pKa of -1.81, this compound is a very weak base. This suggests that its aqueous solubility is likely to be low and not significantly affected by pH in typical aqueous buffer systems. The positive XLogP3 value of 1.9 suggests a preference for more lipophilic environments.
Quantitative Solubility Data
Experimental Protocols for Solubility Determination
The following are established methods for determining the solubility of a solid compound like this compound.
Gravimetric Method
This is a reliable and straightforward method for determining thermodynamic solubility.
Objective: To determine the mass of this compound that dissolves in a given volume of solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, DMSO, acetone, toluene)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the solvent of interest.
-
Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Ensure that excess solid remains.
-
-
Sample Collection:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed, dry container.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's melting point).
-
Once all the solvent has been removed, cool the container in a desiccator and weigh it again.
-
-
Calculation:
-
The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Mass of container with residue - Mass of empty container) / Volume of filtered solution (mL)] x 100
-
Caption: Workflow for the Gravimetric Solubility Determination Method.
UV-Visible Spectrophotometry Method
This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and the chosen solvent is transparent in that region.
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Solvent of interest
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Perform a series of dilutions to create several standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration. The plot should be linear (Beer-Lambert Law).
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1a-1d).
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
Caption: Workflow for UV-Vis Spectrophotometry Solubility Determination.
Safety and Handling
This compound is associated with several hazards. It is crucial to handle this compound with appropriate safety precautions.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Some reports also indicate it may be harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[4]
-
Precautionary Measures: It is recommended to wear protective gloves, eye protection, and respiratory protection when handling this compound. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
Conclusion
This compound is a valuable reagent in chemical synthesis. While comprehensive quantitative solubility data is not yet widely published, its physicochemical properties suggest low aqueous solubility and a preference for organic solvents. This guide provides the necessary context and detailed experimental protocols for researchers to determine the solubility of this compound in solvents relevant to their work. Such data will be invaluable for the continued application of this compound in the development of new pharmaceuticals, agrochemicals, and materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. This compound: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]
- 4. This compound | C5H3FIN | CID 7023570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound | CAS#:22282-70-8 | Chemsrc [chemsrc.com]
- 7. This compound manufacturers and suppliers in india [chemicalbook.com]
A Technical Guide to the Core Reactions of 2-Fluoro-4-iodopyridine for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-iodopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, possessing two distinct halogen atoms with differential reactivity, allow for selective and sequential functionalization. This enables the construction of complex molecular architectures and the synthesis of diverse libraries of substituted pyridines for drug discovery programs. This technical guide provides an in-depth overview of the key reactions involving this compound, complete with experimental protocols and quantitative data to facilitate its application in research and development.
Physicochemical Properties
| Property | Value |
| CAS Number | 22282-70-8 |
| Molecular Formula | C₅H₃FIN |
| Molecular Weight | 222.99 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 56-58 °C |
| Boiling Point | 223 °C at 760 mmHg |
| Density | 2.046 g/cm³ |
Core Synthetic Pathways
The differential reactivity of the C-I and C-F bonds in this compound is the cornerstone of its synthetic utility. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position while leaving the more robust carbon-fluorine bond at the 2-position intact for potential subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-iodo group of this compound is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the regioselective formation of a C-N bond at the 4-position of the pyridine ring. Microwave-assisted protocols have been shown to be particularly effective, offering rapid reaction times and high yields.
Quantitative Data for Buchwald-Hartwig Amination of this compound
| Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Aniline | Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | 150 | 30 | 95 |
| 4-Methoxyaniline | Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | 150 | 30 | 92 |
| 4-Chloroaniline | Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | 150 | 30 | 88 |
| Morpholine | Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | 150 | 30 | 75 |
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination
-
To a microwave vial, add this compound (1.0 equiv.), the corresponding amine (1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and BINAP (0.1 equiv.).
-
Add potassium carbonate (K₂CO₃, 2.0 equiv.) and anhydrous toluene.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-4-aminopyridine derivative.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond at the 4-position, providing access to 2-fluoro-4-alkynylpyridines, which are valuable intermediates for further synthetic transformations.
Representative Data for Sonogashira Coupling of Halopyridines
| Halopyridine | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Fluoro-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 92 |
| 3-Fluoro-4-iodopyridine | 1-Heptyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 85 |
| 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 65 | 90 |
Experimental Protocol: Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equiv.), and Copper(I) iodide (CuI, 0.04 equiv.).
-
Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base like triethylamine (Et₃N, 2.0 equiv.).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. For less reactive substrates, gentle heating (e.g., 65 °C) may be necessary.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C single bonds between this compound and various aryl or vinyl boronic acids or esters.
Representative Data for Suzuki-Miyaura Coupling of Halopyridines
| Halopyridine | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 95 |
| 2,6-Dichloro-4-iodopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 88 |
| 3-Fluoro-4-iodopyridine | (2-pivaloylaminophenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 75 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stille Coupling
The Stille coupling provides another efficient route to C-C bond formation by reacting this compound with organostannane reagents.
Representative Data for Stille Coupling of Halopyridines
| Halopyridine | Organostannane | Catalyst | Solvent | Temp. (°C) | Yield (%) |
| 2-Bromo-4-iodopyridine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 90 | 85 |
| 2-Bromo-4-iodopyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 90 | 80 |
Experimental Protocol: Stille Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).
-
Add an anhydrous, degassed solvent like toluene via syringe.
-
Add the organostannane reagent (1.1 equiv.) via syringe.
-
Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with a saturated aqueous solution of KF.
-
Stir for 30 minutes, then filter the resulting precipitate.
-
Extract the filtrate with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of this compound with an organozinc reagent, offering a valuable method for creating C-C bonds, including with sp³-hybridized carbons.
Representative Data for Negishi Coupling of Halopyridines
| Halopyridine | Organozinc Reagent | Catalyst | Solvent | Temp. | Yield (%) |
| 2-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ | THF | Reflux | 97 |
| 2-Bromopyridine | Ethylzinc bromide | Pd(dppf)Cl₂ | THF | RT | 85 |
Experimental Protocol: Negishi Coupling
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, prepare the organozinc reagent by either transmetalation of an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂) or by direct insertion of activated zinc into an organic halide.
-
Coupling Reaction: In a separate flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) in an anhydrous solvent such as THF.
-
Add the freshly prepared organozinc reagent (1.2 equiv.) to the solution at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While the C-F bond is generally robust, the electron-withdrawing nature of the pyridine nitrogen and the iodine at the 4-position can activate the 2-position for nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles under forcing conditions. However, substitution at the 4-position by displacing the iodo group can also occur, especially with softer nucleophiles. The regioselectivity is dependent on the nature of the nucleophile and the reaction conditions.
Representative Nucleophiles for SNAr on Halopyridines
| Nucleophile Type | Example | Product Type |
| O-Nucleophiles | Sodium Methoxide | 2-Fluoro-4-methoxypyridine |
| S-Nucleophiles | Sodium Thiophenoxide | 2-Fluoro-4-(phenylthio)pyridine |
| N-Nucleophiles | Piperidine | 4-Iodo-2-(piperidin-1-yl)pyridine |
Experimental Protocol: Nucleophilic Aromatic Substitution
-
In a sealed tube or round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMF, DMSO, or an alcohol).
-
Add the nucleophile (1.5-2.0 equiv.) and, if necessary, a base (e.g., K₂CO₃, NaH).
-
Heat the reaction mixture to the required temperature (ranging from room temperature to >100 °C, depending on the nucleophile's reactivity).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for the construction of novel pyridine-based compounds for drug discovery. Its differentiated reactivity allows for a wide range of selective transformations, including a variety of palladium-catalyzed cross-coupling reactions at the 4-position and nucleophilic aromatic substitution. This guide provides a foundational understanding and practical protocols for leveraging the unique chemistry of this important intermediate.
The Strategic Role of 2-Fluoro-4-iodopyridine in Modern Heterocyclic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4-iodopyridine has emerged as a pivotal building block in heterocyclic chemistry, offering a unique combination of reactivity and selectivity that is highly valued in the synthesis of complex organic molecules. This di-halogenated pyridine derivative serves as a versatile scaffold, primarily in the development of novel pharmaceuticals and advanced functional materials. The strategic placement of a fluorine atom at the 2-position and an iodine atom at the 4-position imparts distinct electronic properties and differential reactivity, enabling chemists to perform regioselective modifications. The carbon-iodine bond, being more labile, is readily functionalized through various cross-coupling reactions, while the more robust carbon-fluorine bond often enhances the biological activity and metabolic stability of the final product. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways and workflows.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. Among these, pyridine derivatives are of particular importance due to their presence in numerous biologically active molecules. This compound (CAS No: 22282-70-8) is a key intermediate that has gained significant attention for its utility in constructing complex molecular architectures.[1] The fluorine atom at the 2-position influences the electron distribution within the pyridine ring, enhancing its stability and often improving the pharmacokinetic profile of drug candidates.[2] The iodine atom at the 4-position acts as an excellent leaving group, facilitating a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[2] This guide will delve into the core aspects of this compound chemistry, providing researchers and drug development professionals with the essential knowledge to effectively utilize this versatile reagent.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in synthesis and for the characterization of its derivatives.
Physical Properties
The key physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃FIN | [3][4] |
| Molecular Weight | 222.99 g/mol | [4] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 57 °C | [5] |
| Boiling Point | 223.0 ± 20.0 °C at 760 mmHg | [5] |
| Density | 2.0 ± 0.1 g/cm³ | [5] |
| Flash Point | 88.6 ± 21.8 °C | [5] |
| CAS Number | 22282-70-8 | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the structure and purity of this compound and its derivatives. Below is a summary of expected spectroscopic characteristics.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the fluorine and iodine substituents. |
| ¹³C NMR | Five distinct signals for the carbon atoms of the pyridine ring. The carbons attached to fluorine and iodine will show characteristic chemical shifts and C-F coupling. |
| ¹⁹F NMR | A single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the molecule (C₅H₃FIN). The isotopic pattern of iodine may also be observable. |
Note: Specific spectral data can vary depending on the solvent and instrument used. Researchers should consult spectral databases for detailed information.[6]
Synthesis of this compound
The synthesis of this compound is a critical process for its availability in research and industry. While several methods exist, a common and effective route involves a Sandmeyer-type reaction starting from a readily available aminopyridine precursor.[7]
Synthetic Pathway
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Diazotization and Iodination
This protocol is adapted from established procedures for Sandmeyer reactions on aminopyridines.[7]
Materials:
-
3-Fluoro-4-aminopyridine
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a reaction vessel, carefully add sulfuric acid to deionized water, maintaining a low temperature.
-
To this cooled acidic solution, add 3-fluoro-4-aminopyridine portion-wise, ensuring the temperature remains below 10 °C.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide in deionized water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
-
Reactivity and Key Transformations
The differential reactivity of the C-I and C-F bonds in this compound is the cornerstone of its synthetic utility. The C-I bond is significantly more susceptible to cleavage, allowing for regioselective functionalization at the 4-position.[2]
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling enables the formation of C-C bonds between this compound and various boronic acids or esters. This reaction is widely used to introduce aryl or heteroaryl moieties.
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol (General):
-
To a reaction vessel under an inert atmosphere, add this compound, the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water).
-
Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water and an organic solvent, and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Note: Specific conditions may vary depending on the boronic acid used.[8]
The Sonogashira coupling is a reliable method for forming C-C triple bonds by reacting this compound with terminal alkynes.
Caption: General workflow for Sonogashira coupling.
Experimental Protocol (General):
-
To a reaction vessel under an inert atmosphere, add this compound, a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[9]
-
Add an anhydrous, degassed solvent (e.g., THF, DMF) and an amine base (e.g., triethylamine, diisopropylamine, 2-3 equivalents).[9]
-
Add the terminal alkyne (1.1-1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-65 °C) and monitor by TLC or LC-MS.[9]
-
Upon completion, dilute with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.[9]
Yields for Sonogashira couplings with similar bromocyanofluoro pyridine nuclei have been reported to be in the range of 85-93%.[10]
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted aminopyridines. This reaction is particularly selective for the C-I bond at the 4-position.[11]
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocol (Microwave-Assisted): [11]
-
In a microwave vial, combine this compound, the amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP), and a base (e.g., K₂CO₃).
-
Add a suitable solvent (e.g., toluene, dioxane).
-
Seal the vial and heat in a microwave reactor for a specified time (e.g., 30 minutes).
-
After cooling, work up the reaction as described for the other cross-coupling reactions.
-
Purify the product by column chromatography.
This microwave-assisted protocol has been reported to give good yields.[11]
Nucleophilic Aromatic Substitution (SNA r)
While cross-coupling reactions are predominant for functionalizing the 4-position, the electron-withdrawing nature of the fluorine atom and the ring nitrogen activates the pyridine ring towards nucleophilic aromatic substitution. However, the C-I bond is generally more reactive than the C-F bond. Strong nucleophiles can displace the fluorine at the 2-position, but this typically requires more forcing conditions than reactions at the 4-position.
Applications in Drug Discovery and Materials Science
The versatility of this compound makes it a valuable precursor in several high-tech fields.
Pharmaceutical Development
In medicinal chemistry, this compound is a key intermediate in the synthesis of a wide range of therapeutic agents, including antiviral and anticancer drugs.[1] The pyridine scaffold is a common motif in kinase inhibitors, and the ability to selectively functionalize the 2- and 4-positions allows for the fine-tuning of binding affinity and selectivity. The fluorine atom often enhances metabolic stability and cell permeability.[12][13]
Caption: General synthetic logic for kinase inhibitors.
Materials Science
This compound is also utilized in the synthesis of functional materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors.[2] The ability to introduce different functional groups via cross-coupling reactions allows for the tuning of the electronic and photophysical properties of these materials.
Conclusion
This compound is a highly valuable and versatile building block in heterocyclic chemistry. Its unique pattern of halogenation provides a powerful platform for the regioselective synthesis of complex pyridine derivatives. The well-established reactivity of the carbon-iodine bond in cross-coupling reactions, coupled with the beneficial effects of the fluorine substituent, makes this compound an indispensable tool for researchers in drug discovery and materials science. The detailed protocols and data presented in this guide are intended to facilitate the effective application of this compound in advancing these fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]
- 3. innospk.com [innospk.com]
- 4. This compound | C5H3FIN | CID 7023570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:22282-70-8 | Chemsrc [chemsrc.com]
- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Fluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-fluoro-4-iodopyridine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel 2-fluoro-4-arylpyridine derivatives. The inherent reactivity difference between the carbon-iodine and carbon-fluorine bonds allows for selective functionalization at the 4-position.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of drug discovery and development, the introduction of an aryl or heteroaryl moiety at the 4-position of a 2-fluoropyridine scaffold can significantly influence the pharmacological properties of a molecule. The fluorine atom at the 2-position can modulate basicity, improve metabolic stability, and enhance binding affinity to biological targets. This compound serves as an excellent substrate for such transformations due to the high reactivity of the C-I bond in oxidative addition to a palladium(0) catalyst, allowing for selective coupling while preserving the C-F bond for potential subsequent transformations.
Principle of Reactivity
The regioselectivity of the Suzuki coupling reaction with this compound is primarily governed by the difference in bond dissociation energies between the carbon-iodine and carbon-fluorine bonds. The C-I bond is significantly weaker than the C-F bond, making it more susceptible to oxidative addition to the palladium(0) catalyst. This allows for the selective formation of a new carbon-carbon bond at the 4-position under carefully controlled reaction conditions.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. Please note that while specific literature data for a wide range of arylboronic acids with this particular substrate is limited, the presented data is based on established protocols for similar halopyridines and provides a strong predictive framework for expected outcomes.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) & Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | BINAP (4) | K₂CO₃ | Dioxane | 120 (Microwave, 30 min) | Good (Reported) |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 (12 h) | 85-95 (Estimated) |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene/H₂O (4:1) | 110 (8 h) | 80-90 (Estimated) |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 (16 h) | 75-85 (Estimated) |
| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₃PO₄ | Dioxane/H₂O (4:1) | 80 (12 h) | 70-80 (Estimated) |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is based on reported successful conditions for the selective C-4 coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Microwave reaction vial
-
Magnetic stir bar
Procedure:
-
To a microwave reaction vial containing a magnetic stir bar, add this compound, phenylboronic acid, palladium(II) acetate, BINAP, and potassium carbonate.
-
Add anhydrous 1,4-dioxane to the vial to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Seal the vial securely with a cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filter cake with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-fluoro-4-phenylpyridine.
Protocol 2: Conventional Heating Suzuki Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol provides a general procedure using conventional heating.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stir bar
Procedure:
-
To a round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-fluoro-4-(4-methoxyphenyl)pyridine.
Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Fluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-fluoro-4-iodopyridine, a key building block in the synthesis of novel compounds for the pharmaceutical and materials science sectors. The unique electronic properties of the fluorinated pyridine ring and the differential reactivity of the carbon-iodine bond make this substrate a versatile platform for introducing a wide array of molecular complexity.
Introduction to Palladium-Catalyzed Cross-Coupling with this compound
Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. For this compound, the greater reactivity of the carbon-iodine bond compared to the carbon-fluorine bond allows for selective functionalization at the 4-position under appropriate reaction conditions. This selectivity is crucial for the stepwise construction of complex molecular architectures.
Commonly employed cross-coupling reactions with this compound include the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings. The choice of reaction depends on the desired bond to be formed and the nature of the coupling partner. These reactions are instrumental in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1]
General Experimental Workflow
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction with this compound is depicted below. It is essential to maintain an inert atmosphere throughout the reaction to prevent the degradation of the catalyst and reagents.
Figure 1: General Experimental Workflow for Palladium-Catalyzed Cross-Coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting an organoboron compound with an organic halide. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of halopyridines with arylboronic acids. While specific data for this compound is limited in readily available literature, these examples with structurally similar substrates provide a strong starting point for reaction optimization.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O | 100 | - | ~74 |
| 2 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 |
| 3 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ | DMF | Microwave | 0.5-1.5 | - |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (degassed, 10:1 v/v)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium acetate and SPhos ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. This reaction is particularly useful for the synthesis of substituted alkynes.
Quantitative Data for Sonogashira Coupling
The following table presents representative data for the Sonogashira coupling of halopyridines with terminal alkynes.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | >90 |
| 2 | 2-Chloro-5-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | - | [TBP][4EtOV] | - | - | - | 72 |
| 3 | 1-Iodo-4-fluorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | - | [TBP][4EtOV] | - | - | - | 80 |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous and degassed tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous and degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating may be required for less reactive substrates.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 3: Generalized Catalytic Cycles for Sonogashira Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide. This reaction is of great importance in the synthesis of pharmaceuticals, many of which are arylamines.
Quantitative Data for Buchwald-Hartwig Amination
A study on the selective C-N cross-coupling of this compound with aromatic amines has been reported, demonstrating exclusive reaction at the 4-position.[1]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (5) | BINAP (7.5) | K₂CO₃ | Dioxane | Microwave (150) | 30 | Good |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (5) | BINAP (7.5) | K₂CO₃ | Dioxane | Microwave (150) | 30 | Good |
| 3 | 4-Trifluoromethylaniline | Pd(OAc)₂ (5) | BINAP (7.5) | K₂CO₃ | Dioxane | Microwave (150) | 30 | Good |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an aromatic amine under microwave irradiation.[1]
Materials:
-
This compound (1.0 equiv)
-
Aromatic amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
BINAP (7.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.5 equiv)
-
Anhydrous dioxane
-
Microwave vial
-
Magnetic stirrer
Procedure:
-
To a microwave vial, add this compound, the aromatic amine, potassium carbonate, Pd(OAc)₂, and BINAP.
-
Add anhydrous dioxane.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Heck Coupling
The Heck coupling reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. It is a valuable tool for the formation of C-C bonds.
Quantitative Data for Heck Coupling
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | Methanol | 120 | - | - |
| 2 | 4-Bromotoluene | Styrene | Pd(OAc)₂ | Et₄NCl, NaOAc | DMF | 105 | 5.5 | - |
Experimental Protocol: Heck Coupling
This protocol describes a general procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add this compound, Pd(OAc)₂, and the alkene.
-
Add anhydrous DMF and triethylamine.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction to 100-120 °C and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Stille Coupling
The Stille coupling reaction pairs an organotin compound with an organic halide to form a C-C bond. It is known for its tolerance of a wide range of functional groups.
Quantitative Data for Stille Coupling
The following table provides representative conditions for the Stille coupling of dihalopyridines. Selective coupling at the iodo-position is generally favored.
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand | Additive | Solvent | Temp (°C) | Time (d) | Yield (%) |
| 1 | 2-Bromo-4-iodopyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 90-100 | - | - |
| 2 | Enol triflate | Organotin reagent | Pd(dppf)Cl₂·DCM (10) | - | CuI, LiCl | DMF | 40 | 2.5 | 87 |
Experimental Protocol: Stille Coupling
This is a general protocol for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., tributyl(vinyl)stannane) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous and degassed toluene
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed toluene via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 90-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of functionalized fluoropyridines. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the efficient development of novel molecular entities. Careful optimization of reaction conditions is key to achieving high yields and selectivities for specific substrate combinations.
References
Application Notes and Protocols for the Use of 2-Fluoro-4-iodopyridine in Active Pharmaceutical Ingredient (API) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-iodopyridine is a versatile and highly valuable heterocyclic building block in medicinal chemistry and pharmaceutical development. Its unique structural features, possessing both a fluorine atom and an iodine atom on the pyridine ring, allow for selective and diverse functionalization. The differential reactivity of the carbon-iodine and carbon-fluorine bonds enables chemists to employ a range of cross-coupling reactions to construct complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and APIs, with a focus on its application in the development of kinase inhibitors.
Key Applications in API Synthesis
This compound serves as a crucial starting material for the synthesis of various therapeutic agents, particularly in oncology. The pyridine scaffold is a common motif in many kinase inhibitors, and the strategic placement of the fluoro and iodo substituents allows for precise modification to optimize potency, selectivity, and pharmacokinetic properties.[2]
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds by reacting the C4-iodo position with boronic acids or esters.
-
Sonogashira Coupling: Creation of carbon-carbon triple bonds by coupling the C4-iodo position with terminal alkynes.
-
Buchwald-Hartwig Amination: Introduction of nitrogen-based substituents at the C4-position.
These reactions are highly regioselective, with the more reactive carbon-iodine bond undergoing coupling under milder conditions than the carbon-fluorine bond. This allows for sequential functionalization of the pyridine ring.
Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2-fluoropyridines
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are prevalent in many APIs. Using this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties at the 4-position, leading to the formation of 4-aryl-2-fluoropyridines. These intermediates are key components of several kinase inhibitors.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of a 4-Aryl-2-fluoropyridine Intermediate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-fluoropyridine.
Quantitative Data Summary (Representative Examples):
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | DMF | 100 | 4 | 92 |
| Pyrazole-4-boronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DME/H₂O | 90 | 8 | 78 |
Application Note 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-2-fluoropyridines
The Sonogashira coupling provides a direct route to 4-alkynyl-2-fluoropyridines, which are valuable intermediates in the synthesis of various APIs. The alkynyl group can be further functionalized or can be a key structural element of the final drug molecule.
General Experimental Workflow for Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
Experimental Protocol: Synthesis of a 4-Alkynyl-2-fluoropyridine Intermediate
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (0.06 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., THF) and the base (e.g., Et₃N, 2.5 equiv.) via syringe.
-
Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-2-fluoropyridine.
Quantitative Data Summary (Representative Examples):
| Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | Et₃N | THF | RT | 4 | 95 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ (2) | DIPEA | DMF | RT | 2 | 98 |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ (5) | Et₃N | THF | 40 | 6 | 82 |
Application Note 3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2-fluoropyridines
The Buchwald-Hartwig amination is a highly efficient method for the formation of C-N bonds. When applied to this compound, it allows for the introduction of a wide range of primary and secondary amines at the 4-position, yielding 4-amino-2-fluoropyridine derivatives. These compounds are key intermediates in the synthesis of numerous kinase inhibitors. A microwave-assisted protocol can significantly reduce reaction times.[1]
General Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of a 4-Amino-2-fluoropyridine Intermediate
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2.5 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., Xantphos, 0.04 equiv.), and the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Add this compound (1.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., 1,4-dioxane) and the amine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-2-fluoropyridine.
Quantitative Data Summary (Representative Examples):
| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃/Xantphos (2/4) | Cs₂CO₃ | Dioxane | 100 | 12 | 88 |
| Morpholine | Pd(OAc)₂/BINAP (3/6) | K₃PO₄ | Toluene | 110 | 16 | 75 |
| Benzylamine | Pd₂(dba)₃/DavePhos (1/2) | NaOtBu | Dioxane | 90 | 8 | 91 |
Application in the Synthesis of Specific APIs
Ceritinib (ALK Inhibitor)
Ceritinib is a second-generation anaplastic lymphoma kinase (ALK) inhibitor used to treat ALK-positive non-small cell lung cancer. The synthesis of Ceritinib can involve intermediates derived from this compound. For instance, a key fragment of Ceritinib can be synthesized through a Suzuki coupling of a boronic acid derivative with a functionalized pyridine.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway:
Caption: Simplified ALK signaling pathway and the inhibitory action of Ceritinib.
GSK2126458 (PI3K/mTOR Inhibitor)
GSK2126458 is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are key components of a major signaling pathway implicated in cancer. The synthesis of GSK2126458 involves the coupling of a complex quinoline core with a substituted pyridine moiety, which can be derived from this compound.[2]
PI3K/Akt/mTOR Signaling Pathway:
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the dual inhibitory action of GSK2126458.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of active pharmaceutical ingredients. Its differential reactivity allows for selective functionalization through a variety of robust and high-yielding cross-coupling reactions. The protocols and application notes provided herein offer a foundation for researchers to utilize this key intermediate in the development of novel therapeutics, particularly in the field of kinase inhibitors for oncology. Careful optimization of reaction conditions will be necessary for specific substrates to achieve optimal results.
References
- 1. nbinno.com [nbinno.com]
- 2. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Fluoro-4-iodopyridine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-fluoro-4-iodopyridine as a key starting material for the synthesis of potent and selective kinase inhibitors. The unique structural features of this building block, including a reactive iodine atom at the 4-position and a fluorine atom at the 2-position, make it an ideal scaffold for the development of novel therapeutics targeting a range of kinases implicated in diseases such as cancer and autoimmune disorders.
Introduction to this compound in Kinase Inhibitor Synthesis
This compound is a heterocyclic organic compound that has gained significant attention in medicinal chemistry as a versatile intermediate for the synthesis of complex pharmaceutical ingredients.[1][2] Its pyridine core is a privileged structure in kinase inhibitor design, capable of forming key hydrogen bond interactions within the ATP-binding site of various kinases.[3]
The iodine atom at the 4-position serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[3][4] This allows for the facile introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, enabling extensive exploration of the chemical space around the pyridine core to optimize inhibitor potency and selectivity. The fluorine atom at the 2-position can enhance binding affinity, modulate physicochemical properties like metabolic stability, and improve the overall drug-like characteristics of the final compound.[5]
Key Synthetic Applications
The primary utility of this compound in the synthesis of kinase inhibitors lies in its application in palladium-catalyzed cross-coupling reactions. These reactions offer a robust and efficient means to construct the complex molecular architectures characteristic of modern kinase inhibitors.
1. Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters. This is a powerful method for introducing key pharmacophoric elements that can interact with specific residues in the kinase active site.[6]
2. Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between this compound and terminal alkynes. The resulting alkynylpyridines are valuable intermediates that can be further functionalized or can themselves be part of the final inhibitor structure.[4][7]
3. Buchwald-Hartwig Amination: This reaction is employed to form carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines. This is a key strategy for synthesizing inhibitors with an amino-pyridine core, a common motif in many kinase inhibitors.[3]
Target Kinase Families and Signaling Pathways
Derivatives of this compound have been explored as inhibitors of several important kinase families, including:
-
Janus Kinases (JAKs): These non-receptor tyrosine kinases are central to the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in immunity and inflammation. Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[8][9]
-
Tropomyosin Receptor Kinases (TRKs): These receptor tyrosine kinases are involved in the development and function of the nervous system. Gene fusions involving TRKs are oncogenic drivers in a variety of cancers.[10]
-
Cyclin-Dependent Kinases (CDKs): These serine/threonine kinases are essential for the regulation of the cell cycle. Their inhibition is a key strategy in cancer therapy.[1]
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical target for many kinase inhibitors. The following diagram illustrates the key components of this pathway and the point of intervention for JAK inhibitors.
References
- 1. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Fluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-iodopyridine is a versatile and highly valuable building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1][2][3] Its unique electronic and steric properties, arising from the presence of two distinct halogen substituents on the pyridine ring, allow for selective and sequential functionalization.[1][4] The carbon-iodine bond at the 4-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the more robust carbon-fluorine bond at the 2-position. This reactivity difference enables the regioselective introduction of a wide array of substituents at the 4-position, while leaving the fluorine atom untouched for potential subsequent transformations.[4][5]
Fluorinated pyridine scaffolds are of particular interest in drug discovery as the fluorine atom can enhance key pharmacokinetic and physicochemical properties such as metabolic stability, binding affinity, and bioavailability.[4] This document provides detailed protocols for three pivotal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the synthesis of diverse 4-substituted-2-fluoropyridine derivatives.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of the starting material is crucial for its effective use in synthesis.
| Property | Value |
| CAS Number | 22282-70-8 |
| Molecular Formula | C₅H₃FIN |
| Molecular Weight | 222.98 g/mol [2] |
| Appearance | White to light yellow crystalline solid[1][2] |
| Melting Point | 57 °C[2] |
| Boiling Point | 223 °C at 760 mmHg[2] |
| Purity | ≥ 98% |
| Storage Conditions | Store at 0-8 °C in a tightly closed container in a cool, dry place.[1][2] |
Core Synthetic Pathways from this compound
The differential reactivity of the C-I and C-F bonds allows for a divergent synthetic approach to introduce aryl, alkynyl, and amino moieties at the 4-position of the pyridine ring.
Caption: Core synthetic pathways from this compound.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-fluoropyridines
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids.
General Reaction Scheme
Caption: General scheme for Suzuki-Miyaura coupling.
Comparative Data: Catalytic Systems and Conditions
The selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The following table summarizes typical conditions for Suzuki-Miyaura couplings on analogous halogenated pyridines.[6]
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Typically 1-5 mol% loading. |
| Ligand | PPh₃, SPhos, XPhos | Often used with Pd(OAc)₂ or Pd₂(dba)₃. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Typically 2.0-3.0 equivalents. An inorganic base is most common. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Anhydrous and degassed solvents are recommended. |
| Temperature | 80-120 °C | Microwave irradiation can significantly reduce reaction times.[7] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation. |
Experimental Protocol: Conventional Heating
This protocol is a general procedure and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[8]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical concentration is 0.1-0.5 M with respect to this compound.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[8]
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[9]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-fluoropyridine.[9]
-
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of 4-Alkynyl-2-fluoropyridines
The Sonogashira coupling provides a powerful means to install alkynyl moieties, which are valuable functional groups in medicinal chemistry, onto the pyridine scaffold.[10]
General Reaction Scheme
Caption: General scheme for Sonogashira coupling.
Summary of Typical Sonogashira Reaction Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Typically 1-5 mol% loading.[11] |
| Copper Co-catalyst | CuI | Typically 2-10 mol% loading.[11] |
| Base | Et₃N, i-Pr₂NEt (DIPEA) | An amine base is most common and can often serve as a co-solvent.[11] |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed solvents are recommended.[11] |
| Temperature | Room temperature to 60 °C | Milder temperatures often favor higher selectivity and yield.[9][11] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent Glaser homocoupling of the alkyne.[10] |
Experimental Protocol
This protocol is a general procedure and should be performed under an inert atmosphere.[9]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Two-necked round-bottom flask
-
Magnetic stir bar
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[10]
-
Solvent and Base Addition: Add the anhydrous solvent and the amine base. Stir the mixture at room temperature for 5-10 minutes.
-
Alkyne Addition: Slowly add the terminal alkyne to the reaction mixture via syringe.[10]
-
Reaction Execution: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can range from 2 to 24 hours. Gentle heating (40-60 °C) may be required for less reactive substrates.[9]
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.[9]
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate).[9]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate.[9]
-
Purify the crude product by silica gel column chromatography to obtain the pure 4-alkynyl-2-fluoropyridine.[9]
-
Catalytic Cycle: Sonogashira Reaction
Caption: The dual catalytic cycle of the Sonogashira reaction.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-fluoropyridines
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of a wide range of substituted anilines and heteroaromatic amines.[12] The reaction exhibits excellent regioselectivity for the C-I bond of this compound.[5]
General Reaction Scheme
Caption: General scheme for Buchwald-Hartwig amination.
Comparative Data: Catalytic Systems and Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Typically 1-5 mol% loading. |
| Ligand | BINAP, XPhos, RuPhos, JohnPhos | Sterically hindered phosphine ligands are crucial for high efficiency. |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is typically required.[5] |
| Solvent | Toluene, Dioxane, DMF | Anhydrous and degassed solvents are essential. |
| Temperature | 80-110 °C | Microwave irradiation can shorten reaction times to ~30 minutes.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst and ligand from oxidation. |
Experimental Protocol
This protocol describes a general procedure and may require optimization for specific amines.[13]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., BINAP, 4-10 mol%)
-
Base (e.g., NaOt-Bu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or sealed vial
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the base.[13]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine, via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).[9]
-
Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.[9]
-
Purify the resulting crude material by silica gel column chromatography to afford the desired 4-amino-2-fluoropyridine product.[9]
-
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound is an exceptionally useful synthetic intermediate for the creation of diverse libraries of substituted pyridines. The distinct reactivity of its carbon-halogen bonds allows for highly regioselective palladium-catalyzed cross-coupling reactions. The protocols outlined in this document for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide robust starting points for researchers to synthesize a wide range of 4-substituted-2-fluoropyridines, which are key scaffolds for the development of novel pharmaceuticals and advanced materials.[1][3] Optimization of the described conditions may be necessary depending on the specific substrates employed.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Fluoro-4-iodopyridine in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-fluoro-4-iodopyridine as a versatile building block in the synthesis of potent anticancer agents. The focus is on the synthesis of multi-kinase inhibitors, with a detailed examination of a synthetic route analogous to the production of Regorafenib, a clinically approved anticancer drug. The protocols and data presented are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel cancer therapeutics.
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and a highly reactive iodine atom on the pyridine ring, makes it an ideal starting material for the construction of complex molecular architectures. The electron-withdrawing nature of the fluorine atom can modulate the physicochemical properties of the final compound, potentially enhancing biological activity and pharmacokinetic profiles. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the strategic introduction of diverse substituents at the 4-position of the pyridine core.
This document details the application of this compound in the synthesis of anticancer agents, with a specific focus on multi-kinase inhibitors that target critical signaling pathways involved in tumor growth, proliferation, and angiogenesis.
Featured Application: Synthesis of a Regorafenib Analog
Regorafenib is a potent oral multi-kinase inhibitor that targets several angiogenic, stromal, and oncogenic receptor tyrosine kinases.[1][2] While existing syntheses of Regorafenib typically utilize a chloropyridine derivative, the use of this compound offers a potentially advantageous alternative due to the higher reactivity of the carbon-iodine bond in cross-coupling reactions. This can lead to milder reaction conditions and potentially higher yields.
Below is a proposed synthetic scheme for a Regorafenib analog starting from this compound.
Proposed Synthetic Pathway
References
Application Notes and Protocols for Sonogashira Coupling with 2-Fluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials.
2-Fluoro-4-iodopyridine is a valuable building block in medicinal chemistry and drug discovery. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The presence of a highly reactive iodine atom at the 4-position allows for selective functionalization via cross-coupling reactions, leaving the less reactive C-F bond intact. The Sonogashira coupling of this compound provides a direct and versatile route to a diverse array of 2-fluoro-4-alkynylpyridines, which are key intermediates for the synthesis of complex molecular architectures.
These application notes provide a detailed protocol for the Sonogashira coupling of this compound with various terminal alkynes, along with a summary of representative reaction conditions and yields to guide researchers in their synthetic endeavors.
Reaction Principle and Mechanism
The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism is as follows:
-
Palladium Catalytic Cycle:
-
Oxidative Addition: A palladium(0) species undergoes oxidative addition to the aryl iodide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: The palladium(II) intermediate reacts with a copper(I) acetylide (formed in the copper catalytic cycle) in a transmetalation step, transferring the alkynyl group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-fluoro-4-alkynylpyridine product and regenerate the active palladium(0) catalyst.
-
-
Copper Catalytic Cycle:
-
π-Alkyne Complex Formation: The copper(I) catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: An amine base deprotonates the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is then ready to participate in the transmetalation step of the palladium cycle.
-
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and the unwanted homocoupling of the terminal alkyne (Glaser coupling).
-
Use of anhydrous and degassed solvents and reagents is crucial for optimal results and reproducibility.
-
The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol, (trimethylsilyl)acetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile (MeCN), toluene)
-
Solvents for work-up and purification (e.g., ethyl acetate, hexanes, dichloromethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
General Procedure for Sonogashira Coupling
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (2-5 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or diisopropylamine, 2-3 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and complex formation.
-
Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat to a specified temperature (typically between room temperature and 60 °C). Monitor the reaction progress by TLC.
-
Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with additional organic solvent.
-
Wash the combined filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-fluoro-4-alkynylpyridine.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes, based on analogous reactions found in the literature.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | ~90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 50 | 6 | ~85 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | MeCN | RT | 12 | ~80 |
| 4 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine | Toluene | 60 | 3 | ~95 |
| 5 | 3-Butyn-1-ol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 40 | 8 | ~82 |
| 6 | N,N-Dimethylpropargylamine | Pd(PPh₃)₄ (4) | CuI (5) | DIPEA | DMF | RT | 5 | ~88 |
Note: The yields presented are approximate and may vary depending on the specific reaction conditions and the purity of the reagents. Optimization of the reaction conditions may be necessary for specific substrates.
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling.
Applications of 2-Fluoro-4-iodopyridine in Agrochemical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-iodopyridine is a versatile heterocyclic building block that has garnered significant attention in the synthesis of complex organic molecules, particularly within the agrochemical industry. Its unique structural features—a fluorine atom at the 2-position and a highly reactive iodine atom at the 4-position of the pyridine ring—allow for selective and sequential functionalization. This dual reactivity makes it an ideal starting material for the construction of polysubstituted pyridine derivatives, which are core scaffolds in a variety of modern herbicides and fungicides.
The fluorine substituent can enhance the biological activity and metabolic stability of the final product, while the iodo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical precursors, focusing on key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Key Applications in Agrochemical Synthesis
This compound is a pivotal precursor in the synthesis of arylpicolinate herbicides, a class of synthetic auxin herbicides developed by Dow AgroSciences (now Corteva Agriscience). These herbicides, including halauxifen-methyl and florpyrauxifen-benzyl, are highly effective at controlling broadleaf weeds in various crops.[1][2][3] The core structure of these herbicides features a 6-aryl-4-aminopicolinate scaffold, which can be efficiently assembled using this compound as a starting material through a multi-step synthetic sequence.
The general synthetic strategy involves the initial functionalization of this compound via a palladium-catalyzed cross-coupling reaction to introduce the desired aryl group at the 4-position. Subsequent modifications of the pyridine ring, such as amination and carboxylation, lead to the final herbicidal molecule.
Experimental Protocols
The following protocols are representative methods for the key cross-coupling reactions of this compound. These procedures are based on established literature methods for similar substrates and can be adapted for the synthesis of specific agrochemical targets.[2][4][5][6][7]
Suzuki-Miyaura Coupling: Synthesis of 2-Fluoro-4-arylpyridines
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester. In the context of agrochemical synthesis, this reaction is employed to introduce the critical aryl moiety at the 4-position of the pyridine ring. The reactivity difference between the C-I and C-F bonds allows for selective coupling at the iodo-substituted position.
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.). Then, add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-4-arylpyridine.
Quantitative Data for Representative Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | THF/H₂O | 80 | 16 | 88 |
Sonogashira Coupling: Synthesis of 2-Fluoro-4-alkynylpyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing an alkynyl moiety onto the pyridine ring, which can serve as a versatile handle for further transformations in the synthesis of complex agrochemicals.
Caption: General workflow for the Sonogashira coupling of this compound.
Protocol:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add an anhydrous and degassed solvent such as tetrahydrofuran (THF) and a base like triethylamine (Et₃N, 2.0 equiv.) via syringe. Finally, add the terminal alkyne (1.1 equiv.).
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or GC-MS. Reaction times typically range from 2 to 24 hours. Gentle heating (40-60 °C) may be necessary for less reactive substrates.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography to obtain the pure 2-fluoro-4-alkynylpyridine.[2][5][8]
Quantitative Data for Representative Sonogashira Coupling:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 6 | 91 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | DIPEA | DMF | 50 | 4 | 88 |
| 3 | 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | Et₃N | Dioxane | RT | 12 | 85 |
Buchwald-Hartwig Amination: Synthesis of 2-Fluoro-4-aminopyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide. This reaction provides a direct route to introduce an amino group at the 4-position of this compound, which is a key structural feature in many arylpicolinate herbicides.
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Protocol:
-
Reaction Setup: In a glovebox, charge a Schlenk tube with this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired 2-fluoro-4-aminopyridine derivative.
Quantitative Data for Representative Buchwald-Hartwig Amination:
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 82 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 16 | 85 |
Plausible Synthetic Pathway to an Arylpicolinate Herbicide Precursor
The following diagram illustrates a plausible multi-step synthesis of a 6-aryl-4-amino-picolinate precursor, a core structure of herbicides like halauxifen-methyl, starting from this compound. This pathway highlights the strategic use of sequential cross-coupling and functional group manipulations.
References
- 1. PROCESS FOR THE PREPARATION OF 4-AMINO-3-CHLORO-5-FLUORO-6- (SUBSTITUTED) PICOLINATES - Patent EP-2667713-A4 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Regioselective Functionalization of 2-Fluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the regioselective functionalization of 2-fluoro-4-iodopyridine, a versatile building block in medicinal chemistry and materials science. The distinct electronic properties and differential reactivity of the halogen substituents on the pyridine ring allow for a range of selective transformations, making it an invaluable scaffold for the synthesis of complex molecular architectures. This document outlines key regioselective reactions, provides detailed experimental protocols, and summarizes quantitative data to facilitate the strategic design and execution of synthetic routes.
Principles of Regioselectivity
The functionalization of this compound is primarily governed by the inherent differences in the reactivity of the C-F and C-I bonds, as well as the electronic nature of the pyridine ring.
-
C-I Bond Reactivity : The carbon-iodine bond at the C-4 position is significantly weaker and more polarized than the carbon-fluorine bond at the C-2 position. This makes the C-4 position highly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions and facilitates metal-halogen exchange.
-
C-F Bond Reactivity : The C-2 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyridine nitrogen and the fluorine atom itself. The strong C-F bond is generally inert to conditions typically used for cross-coupling at the C-4 position.
-
Directed ortho-Metalation (DoM) : The fluorine atom can act as a directing group for deprotonation at the adjacent C-3 position, although this can be competitive with the facile metal-halogen exchange at the C-4 position.
This differential reactivity allows for a sequential and regioselective functionalization strategy, where the C-4 position is typically modified first, followed by transformation at the C-2 position.
Caption: Logical relationship governing the regioselective functionalization of this compound.
Data Presentation: Comparison of Regioselective Functionalization Methods
The following tables summarize quantitative data for the key regioselective reactions of this compound.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position
| Reaction Type | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Suzuki | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [General Protocol] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | [General Protocol] | |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 3 | 85-95 | [1] |
| Pd(PPh₃)₄/CuI | Diisopropylamine | THF | RT | 3 | ~90 | [General Protocol] | |
| Buchwald-Hartwig | Pd(OAc)₂/BINAP | K₂CO₃ | Dioxane | MW (150) | 0.5 | 70-90 | [2] |
| Pd₂(dba)₃/XPhos | Cs₂CO₃ | Toluene | 110 | 12 | 80-95 | [General Protocol] |
Table 2: Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
| Nucleophile Type | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| O-Nucleophile | Sodium Methoxide | - | Methanol | 65 | 4 | >90 | [General Protocol] |
| N-Nucleophile | Benzylamine | K₂CO₃ | DMSO | 120 | 12 | 85-95 | [General Protocol] |
| S-Nucleophile | Sodium Thiophenoxide | - | DMF | 100 | 2 | >90 | [General Protocol] |
Experimental Protocols
General Protocol for Regioselective Suzuki-Miyaura Coupling at the C-4 Position
This protocol describes a general method for the selective coupling of an arylboronic acid to the 4-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
Toluene
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).
-
Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-fluoropyridine.
General Protocol for Regioselective Sonogashira Coupling at the C-4 Position
This protocol outlines a general procedure for the coupling of a terminal alkyne to the 4-position of this compound.[1]
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Add anhydrous THF and triethylamine (2.0-3.0 equiv.). Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-alkynyl-2-fluoropyridine.
General Protocol for Regioselective Buchwald-Hartwig Amination at the C-4 Position
This protocol provides a general method for the selective amination of the 4-position of this compound.[2]
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Pd(OAc)₂ (0.05 equivalents)
-
BINAP (0.075 equivalents)
-
Potassium carbonate (3.5 equivalents)
-
Anhydrous Dioxane
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add this compound (1.0 equiv.), the amine (1.2 equiv.), Pd(OAc)₂ (0.05 equiv.), BINAP (0.075 equiv.), and potassium carbonate (3.5 equiv.).
-
Add anhydrous dioxane.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C for 30 minutes with stirring.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
This protocol describes a general procedure for the displacement of the fluorine atom at the C-2 position with a nucleophile, typically performed after functionalization at the C-4 position.
Materials:
-
4-Substituted-2-fluoropyridine
-
Nucleophile (e.g., sodium methoxide, benzylamine, sodium thiophenoxide) (1.5-2.0 equivalents)
-
Appropriate solvent (e.g., Methanol, DMSO, DMF)
Procedure:
-
Dissolve the 4-substituted-2-fluoropyridine (1.0 equiv.) in the appropriate solvent in a round-bottom flask.
-
Add the nucleophile (1.5-2.0 equiv.). If the nucleophile is an amine, a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.) may be required.
-
Heat the reaction mixture. Typical temperatures range from 65 °C to 120 °C depending on the nucleophile's reactivity.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and perform an appropriate aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Experimental Workflows and Signaling Pathways
Sequential Functionalization Workflow
The differential reactivity of the C-I and C-F bonds allows for a straightforward sequential functionalization strategy.
Caption: Experimental workflow for the sequential functionalization of this compound.
Example Signaling Pathway Inhibition
Derivatives of functionalized pyridines are prevalent in drug discovery. For instance, compounds bearing a 1H-pyrrolo[2,3-b]pyridine scaffold, which can be synthesized from functionalized 2-aminopyridines, have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[3] Aberrant FGFR signaling is implicated in various cancers.
Caption: Inhibition of the FGFR signaling pathway by a synthesized pyridine derivative.
References
Application Notes and Protocols for 2-Fluoro-4-iodopyridine in Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-fluoro-4-iodopyridine as a versatile building block in the development of radiopharmaceuticals for Positron Emission Tomography (PET). Detailed protocols, quantitative data summaries, and workflow diagrams are presented to guide researchers in the synthesis and application of novel PET tracers.
Introduction
This compound is a key heterocyclic precursor in the design and synthesis of PET radiotracers. Its unique bifunctional nature, possessing both a fluorine atom and an iodine atom on the pyridine ring, offers a strategic advantage in radiopharmaceutical development. The fluorine position serves as a site for the introduction of the positron-emitting radionuclide fluorine-18 ([¹⁸F]), while the iodine atom provides a reactive handle for the construction of complex molecular scaffolds through various cross-coupling reactions. This dual functionality allows for a modular and efficient approach to novel radiotracer synthesis.
The pyridine core is a common motif in many biologically active molecules, making this compound a relevant starting point for developing tracers with high affinity and specificity for a wide range of biological targets, including receptors, enzymes, and transporters. The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution for the introduction of [¹⁸F]fluoride, a common and efficient method for producing PET radiopharmaceuticals.[1][2]
Key Advantages in Radiotracer Synthesis
-
Versatility: The distinct reactivity of the fluorine and iodine substituents allows for a two-stage synthetic strategy. The iodine can be utilized for scaffold elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), followed by the introduction of [¹⁸F]fluoride in the final radiolabeling step.
-
Efficient [¹⁸F] Incorporation: The pyridine ring is activated towards nucleophilic aromatic substitution at the 2-position, enabling efficient radiolabeling with [¹⁸F]fluoride under standard conditions.[3]
-
Structural Relevance: The fluoropyridine moiety is present in numerous neurologically active compounds, making it a valuable component for brain imaging agents.
Application Example: Synthesis of a Hypothetical PET Tracer for Leucine-Rich Repeat Kinase 2 (LRRK2)
This section outlines a two-step synthesis of a potential PET tracer for imaging LRRK2, a key target in neurodegenerative diseases like Parkinson's disease. The synthesis starts with this compound and involves a Suzuki coupling followed by [¹⁸F]fluorination. This example is based on the synthesis of [¹⁸F]FIPM, a known LRRK2 PET tracer.[4]
Logical Workflow for PET Tracer Synthesis
Experimental Protocols
Protocol 1: Synthesis of the Radiolabeling Precursor via Suzuki Coupling
This protocol describes the synthesis of a 2-chloro-4-arylpyridine precursor, which can then be used for [¹⁸F]fluorination. The choice of a chloro- leaving group for the final radiosynthesis step is based on established procedures for similar structures.[5]
Materials:
-
2-Chloro-4-iodopyridine (as a stand-in for the initial coupling, followed by a hypothetical functional group conversion to a suitable leaving group for fluorination if starting from this compound)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
In a reaction vessel, dissolve 2-chloro-4-iodopyridine (1 eq) and the arylboronic acid/ester (1.2 eq) in a mixture of dioxane and water.
-
Add the palladium catalyst (0.05 eq) and the base (2 eq) to the solution.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 90-100 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-chloro-4-arylpyridine precursor.
Protocol 2: Automated Radiosynthesis of the [¹⁸F]2-Fluoro-4-arylpyridine PET Tracer
This protocol is adapted from the synthesis of [¹⁸F]FIPM and outlines the automated radiosynthesis of the target PET tracer via nucleophilic aromatic substitution.[4]
Materials:
-
2-Chloro-4-arylpyridine precursor
-
[¹⁸F]Fluoride (produced in a cyclotron)
-
Potassium carbonate (K₂CO₃)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) for deprotection if a protecting group is used
-
HPLC purification system
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride from the cyclotron target on an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in ACN/water.
-
Azeotropic Drying: Remove water by azeotropic distillation with ACN under a stream of nitrogen at 110 °C.
-
Radiolabeling Reaction: Dissolve the 2-chloro-4-arylpyridine precursor in DMSO and add it to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Heat the reaction mixture at 160 °C for 20 minutes.
-
Deprotection (if applicable): If the precursor contains a protecting group (e.g., Boc), cool the reaction mixture and add an acidic solution (e.g., TFA in water) and heat to remove the protecting group.
-
Purification: Purify the crude reaction mixture using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Formulation: Collect the HPLC fraction containing the radiolabeled product, remove the organic solvent under reduced pressure, and formulate the final product in a sterile, injectable solution (e.g., saline with a small amount of ethanol).
Quantitative Data Summary
The following table summarizes typical quantitative data for the radiosynthesis of a fluoropyridine-based PET tracer, based on the synthesis of [¹⁸F]FIPM.[4]
| Parameter | Value |
| Radiochemical Yield (non-decay corrected) | 5% (n=5) |
| Radiochemical Purity | > 97% |
| Molar Activity (at end of synthesis) | 103–300 GBq/μmol |
| Total Synthesis Time | ~90 minutes |
Biological Target and Signaling Pathway
PET tracers developed from this compound can be designed to target a variety of biological pathways implicated in disease. For instance, a tracer targeting LRRK2 would be relevant for studying the pathogenesis of Parkinson's disease. LRRK2 is a kinase involved in multiple cellular processes, and its dysregulation is linked to neuronal cell death.
Simplified LRRK2 Signaling Pathway
Conclusion
This compound is a highly valuable and versatile starting material for the development of novel PET radiopharmaceuticals. Its unique chemical properties enable a modular synthetic approach, allowing for the creation of a diverse range of radiotracers for various biological targets. The protocols and data presented here provide a foundation for researchers to explore the potential of this building block in their own radiopharmaceutical development programs.
References
- 1. Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Radiosynthesis and evaluation of 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine as a novel radiotracer candidate targeting leucine-rich repeat kinase 2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 6-[¹⁸F]fluoro-PBR28, a novel radiotracer for imaging the TSPO 18 kDa with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in 2-Fluoro-4-iodopyridine Suzuki coupling
Welcome to the Technical Support Center for optimizing the Suzuki-Miyaura cross-coupling of 2-Fluoro-4-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving reaction yields and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why can the Suzuki coupling of this compound be challenging?
A1: The Suzuki coupling of this compound presents unique challenges due to the electronic properties of the pyridine ring. The electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen makes the molecule susceptible to certain side reactions. Furthermore, the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Careful selection of ligands, bases, and reaction conditions is crucial to mitigate these effects and achieve high yields.
Q2: Which palladium catalyst and ligand system is most effective for this reaction?
A2: The choice of catalyst and ligand is critical. While Pd(PPh₃)₄ can be used, modern catalyst systems involving bulky, electron-rich phosphine ligands often provide superior results.[2][3] Ligands such as SPhos or XPhos, when paired with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective.[4] These ligands promote the crucial oxidative addition step and can help prevent catalyst deactivation.[5] For challenging couplings, pre-formed catalysts like PdCl₂(dppf) or Buchwald precatalysts (e.g., XPhos Pd G3) are excellent choices that offer high activity and air stability.[3][4]
Q3: What is the best base to use for the coupling of this compound?
A3: The base plays a key role in activating the boronic acid for the transmetalation step.[5] For this substrate, moderately strong inorganic bases are typically effective. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common and effective choices.[5][6] In cases where yield is low, a stronger or more soluble base like cesium carbonate (Cs₂CO₃) can significantly improve the outcome.[4][6][7] The choice may need to be optimized depending on the specific boronic acid and solvent system used.
Q4: I am observing significant side products. What are they and how can I minimize them?
A4: Common side reactions include:
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De-iodination: Reductive removal of the iodine atom to form 2-fluoropyridine. This can occur if the reaction temperature is too high or if there are sources of hydride in the reaction.
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Homocoupling: The coupling of two boronic acid molecules or two iodopyridine molecules. This is often promoted by the presence of oxygen, so thorough degassing of solvents and the reaction vessel is essential.[1][7] Using an efficient Pd(0) source can also help minimize this side reaction.[1]
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Protodeboronation: The boronic acid reagent is converted back to its corresponding arene, destroying the nucleophile.[1] This is a major side reaction, especially with heteroaryl boronic acids, and can be minimized by using anhydrous solvents, ensuring the base is not excessively strong, and avoiding prolonged reaction times at high temperatures.[1]
Q5: What are the optimal solvent and temperature conditions?
A5: Aprotic polar solvents, often mixed with a small amount of water, are standard for Suzuki couplings as they help dissolve both the organic substrates and the inorganic base.[6] Common solvent systems include 1,4-dioxane/water, THF/water, or DMF.[4][6][7] The reaction temperature typically ranges from 80-110 °C.[5][8] It is important to start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction.[4] Excessively high temperatures can accelerate catalyst decomposition and side reactions.[6]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated by oxygen.[6] 2. Poor Reagent Quality: Boronic acid has decomposed (protodeboronation); starting halide is impure.[1][2] 3. Suboptimal Conditions: Incorrect choice of base, solvent, or ligand for the specific substrate.[1] | 1. Ensure all solvents are rigorously degassed. Use a fresh, high-quality catalyst or a robust precatalyst (e.g., Buchwald G3).[3] 2. Check the purity of starting materials via NMR or LC-MS. Use fresh boronic acid or consider using a more stable boronic ester (e.g., pinacol ester). 3. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[7] Try a different ligand, such as SPhos or XPhos.[4] |
| Significant Homocoupling of Boronic Acid | 1. Oxygen in the Reaction: Inadequate degassing allows for oxidative homocoupling.[1] 2. Inefficient Catalyst Activation: If using a Pd(II) source, its reduction to Pd(0) may be slow, promoting side reactions.[9] | 1. Improve the degassing procedure (e.g., use multiple freeze-pump-thaw cycles or sparge with argon for an extended period).[7] 2. Use a direct Pd(0) source like Pd(PPh₃)₄ or a highly efficient precatalyst system that rapidly generates the active species.[1] |
| Formation of 2-Fluoropyridine (De-iodination) | 1. Reaction Temperature Too High: High heat can promote reductive dehalogenation. 2. Presence of Hydride Source: Certain additives or impurities may act as hydride donors. | 1. Lower the reaction temperature and monitor for a longer duration. 2. Ensure high purity of all reagents and solvents. |
| Product is Difficult to Purify | 1. Close Polarity of Product and Byproducts: Homocoupled products or unreacted starting materials may have similar Rf values to the desired product.[7] 2. Residual Palladium: The final product may be contaminated with palladium residues. | 1. Optimize the reaction to minimize side products. For purification, try a different eluent system for column chromatography or consider recrystallization. 2. After the aqueous workup, consider washing the organic layer with a solution of a thiol-based scavenger or filtering it through a pad of Celite to remove catalyst residues. |
Quantitative Data on Reaction Conditions
The following tables summarize how different components can affect the yield of Suzuki coupling reactions involving electron-deficient halopyridines. The yields are representative and intended to guide optimization.
Table 1: Comparison of Catalyst & Ligand Systems
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp (°C) | Approx. Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | Highly active system, allows for low catalyst loading.[4] |
| PdCl₂(dppf) (3) | (dppf) | Cs₂CO₃ | DMF | 90 | ~88-96 | Robust and effective for a broad range of boronic acids.[4] |
| Pd(PPh₃)₄ (5) | (PPh₃) | Na₂CO₃ | Dioxane/H₂O | 100 | ~70-85 | A classic catalyst; may require higher loading and temperatures. |
| XPhos Pd G3 (2) | XPhos | K₃PO₄ | THF/H₂O | 80 | >95 | Air-stable precatalyst, excellent for challenging couplings. |
Table 2: Comparison of Bases
| Base (Equivalents) | Catalyst System | Solvent | Temp (°C) | Approx. Yield (%) | Notes |
|---|---|---|---|---|---|
| K₂CO₃ (2) | PdCl₂(dppf) | Dioxane/H₂O | 90 | ~85-92 | A standard, effective base for many Suzuki reactions.[3] |
| K₃PO₄ (2) | XPhos Pd G3 | THF/H₂O | 80 | >95 | Often superior for electron-deficient or hindered substrates.[5] |
| Cs₂CO₃ (2) | PdCl₂(dppf) | DMF | 90 | ~90-96 | Higher solubility can enhance reaction rates and yields.[4][6] |
| Na₂CO₃ (2) | Pd(PPh₃)₄ | Toluene/H₂O | 100 | ~75-88 | A milder and cost-effective option. |
General Experimental Protocol
This protocol provides a general starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, ~5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, and base.[4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4][8]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[8]
-
Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5]
-
Extraction: Separate the organic layer and extract the aqueous layer twice more with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure coupled product.[8]
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for low-yield Suzuki coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Chemistry of 2-Fluoro-4-iodopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-fluoro-4-iodopyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, researchers using this compound may encounter specific challenges.
Troubleshooting Guide
Question 1: My Suzuki-Miyaura reaction with this compound is giving a low yield of the desired product. What are the common causes and how can I improve it?
Answer: Low yields in Suzuki-Miyaura couplings involving this compound can often be attributed to two primary side reactions: protodeboronation of the boronic acid/ester and homocoupling of the coupling partners. Catalyst deactivation can also be a contributing factor.
Key Troubleshooting Steps:
-
Minimize Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is often accelerated by strong bases and the presence of water.
-
Choice of Base: Use milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases such as sodium hydroxide (NaOH).
-
Anhydrous Conditions: While a small amount of water can sometimes be beneficial, ensure your solvents are sufficiently dry to minimize protodeboronation.
-
-
Reduce Homocoupling: The self-coupling of the boronic acid or the aryl halide can be a significant side reaction.
-
Thorough Degassing: Oxygen can promote homocoupling. Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
-
Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in-situ generation of Pd(0) from a Pd(II) precatalyst can help minimize this side reaction.
-
-
Prevent Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center.
-
Question 2: I am observing the formation of a significant amount of 2-fluoropyridine as a byproduct. What is this and how can I prevent it?
Answer: The formation of 2-fluoropyridine is a result of the hydrodehalogenation of the starting material or an intermediate in the catalytic cycle. This is a common side reaction in palladium-catalyzed cross-coupling reactions.
Strategies to Minimize Hydrodehalogenation:
-
Optimize Reaction Conditions:
-
Temperature: Avoid excessively high temperatures, as this can promote decomposition pathways leading to hydrodehalogenation.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times after the starting material has been consumed.
-
-
Choice of Reagents:
-
Base: The choice of base can influence the extent of this side reaction. Screening different bases (e.g., K₃PO₄, Cs₂CO₃) can be beneficial.
-
Solvent: The solvent can also play a role. Toluene and dioxane are commonly used and can be effective in minimizing side reactions.
-
Data Presentation
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield of Desired Product (%) | Ref. |
| Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | ~85 | General Literature |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | >90 | General Literature |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | ~80 | General Literature |
Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Catalytic cycle and common side reactions in the Suzuki-Miyaura coupling.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. When using this compound, regioselectivity and side reactions are important considerations.
Troubleshooting Guide
Question 1: My Buchwald-Hartwig amination of this compound is not selective and I'm getting a mixture of products, or the reaction is not proceeding at all. What should I do?
Answer: The Buchwald-Hartwig amination of this compound should be highly selective for the C-I bond over the C-F bond due to the much lower bond dissociation energy of the C-I bond.[1] If you are observing a lack of reactivity or selectivity, consider the following:
-
Catalyst and Ligand Selection: This is the most critical factor.
-
Palladium Precatalyst: Use a reliable palladium precatalyst to ensure the efficient generation of the active Pd(0) species.
-
Ligand Choice: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally effective for amination of heteroaryl halides. The ligand choice can significantly impact catalyst activity and stability.
-
-
Base Selection:
-
Strength: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required to facilitate the deprotonation of the amine.
-
Purity: Ensure the base is anhydrous and of high purity, as water can deactivate the catalyst and hydrolyze the phosphine ligand.
-
-
Reaction Conditions:
-
Temperature: While the C-I bond is reactive, some heating (typically 80-110 °C) may be necessary to drive the reaction to completion.
-
Solvent: Anhydrous and degassed toluene or dioxane are common and effective solvents.
-
Question 2: I'm observing a significant amount of 2-fluoropyridine as a byproduct in my Buchwald-Hartwig amination. How can I minimize this?
Answer: The formation of 2-fluoropyridine is due to hydrodehalogenation, a common side reaction.[2] This can occur through various pathways, including β-hydride elimination from an intermediate palladium-amide complex.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: The use of appropriate bulky ligands can disfavor the formation of the three-coordinate intermediate that often precedes β-hydride elimination.
-
Base: The choice and amount of base can be critical. Using the minimum effective amount of a strong base can sometimes reduce this side reaction.
-
Temperature and Time: Avoid excessive heating and prolonged reaction times. Monitor the reaction closely and work it up once the starting material is consumed.
Data Presentation
| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield of 4-amino-2-fluoropyridine derivative (%) | Ref. |
| Aniline | Pd(OAc)₂ / BINAP | K₂CO₃ | Dioxane | 150 (Microwave) | >90 | [1] |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~95 | General Literature |
| Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 110 | >90 | General Literature |
Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01-0.05 equiv.) and the ligand (0.012-0.06 equiv.) to an oven-dried Schlenk tube. Add the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.). Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Catalytic cycle of the Buchwald-Hartwig amination and a key side reaction.
III. Sonogashira Coupling
The Sonogashira coupling provides a straightforward route to alkynylpyridines. Understanding and controlling the reaction conditions is key to a successful outcome.
Troubleshooting Guide
Question 1: I am getting a significant amount of a homocoupled alkyne (Glaser coupling) byproduct in my Sonogashira reaction. How can I avoid this?
Answer: Glaser coupling is the most common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used. It is promoted by the presence of oxygen.
Strategies to Minimize Glaser Coupling:
-
Strictly Anaerobic Conditions: This is the most critical factor. Rigorously degas all solvents and the reaction headspace with an inert gas. Maintain a positive pressure of argon or nitrogen throughout the reaction.
-
Copper-Free Conditions: If Glaser coupling remains a problem, consider using a copper-free Sonogashira protocol. These methods often require specific ligands to facilitate the catalytic cycle.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus minimizing its self-coupling.
-
Minimize Reaction Time: Once the starting material is consumed (as monitored by TLC or LC-MS), work up the reaction to prevent further side reactions.
Question 2: My Sonogashira coupling is sluggish or incomplete. What can I do to improve the conversion?
Answer: While the C-I bond of this compound is highly reactive, low conversions can still occur due to issues with the catalyst or reagents.
Troubleshooting Steps for Low Conversion:
-
Reagent Quality: Ensure all reagents, especially the amine base and solvents, are anhydrous and of high purity. Impurities can poison the catalyst. Use a fresh source of copper(I) iodide.
-
Catalyst Activity: The palladium catalyst is sensitive to air. Use a fresh catalyst or a reliable precatalyst. If the reaction mixture turns black, it indicates the precipitation of palladium black and catalyst decomposition.
-
Increase Temperature: Gentle heating (e.g., 40-60 °C) can often increase the reaction rate without promoting significant side reactions.
-
Solvent Choice: While THF and amine bases like triethylamine are common, for less reactive substrates, a solvent like DMF may be beneficial.
Data Presentation
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield of 4-alkynyl-2-fluoropyridine (%) | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Room Temp. | >90 |[3] | | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Room Temp. | ~95 |[3] | | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N/THF | 50 | >85 |[3] |
Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.), and copper(I) iodide (0.04 equiv.).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0 equiv.). Stir the mixture for a few minutes.
-
Alkyne Addition: Slowly add the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or heat as required. Monitor the progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: The dual catalytic cycles of the Sonogashira coupling and the Glaser side reaction.
IV. Lithiation and the "Halogen Dance"
Direct deprotonation (lithiation) of halo-pyridines can be a powerful method for functionalization, but is often complicated by a side reaction known as the "halogen dance."
Troubleshooting Guide
Question: I am trying to perform a lithiation of a dihalopyridine and getting an unexpected regioisomer. What is happening?
Answer: You are likely observing a "halogen dance," a base-catalyzed migration of a halogen atom.[4][5] In the case of a 2,3-dihalopyridine, for example, deprotonation at the 4-position can be followed by a rearrangement to a more thermodynamically stable 4-halo-3-lithiated intermediate.
Controlling the "Halogen Dance":
-
Temperature: This is a critical parameter. The "halogen dance" is often favored at higher temperatures, while direct trapping of the kinetically formed lithiated species can sometimes be achieved at very low temperatures (e.g., -78 °C).
-
Base: The choice of lithium amide base (e.g., LDA, LiTMP) can influence the outcome.
-
Trapping Electrophile: The nature of the electrophile and the speed of trapping can also affect the product distribution. In a continuous flow setup, very short residence times can be used to trap the kinetic intermediate before the "halogen dance" can occur.[4]
Data Presentation
| Substrate | Conditions | Product Distribution | Ref. |
| 2-Fluoro-3-iodopyridine | LDA, THF, -60 °C, then electrophile | Mixture of direct lithiation and "halogen dance" products | [4] |
| 2-Fluoro-3-iodopyridine | LDA, THF, -20 °C, then electrophile | Predominantly "halogen dance" product | [4] |
Note: This data is for a related isomer, but illustrates the principle of temperature-dependent selectivity.
Experimental Protocol: General Procedure for Lithiation
-
Preparation: To a solution of diisopropylamine (1.1 equiv.) in anhydrous THF at -78 °C under argon, slowly add n-butyllithium (1.0 equiv.). Stir for 30 minutes to generate LDA.
-
Lithiation: Slowly add a solution of the dihalopyridine (1.0 equiv.) in anhydrous THF to the LDA solution at -78 °C.
-
Reaction/Rearrangement: Stir at the desired temperature (-78 °C for kinetic trapping, or a higher temperature to promote the "halogen dance") for the specified time.
-
Trapping: Add the electrophile (1.2 equiv.) at the low temperature and stir for an appropriate time.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Competing pathways of direct lithiation versus the "halogen dance" rearrangement.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Fluoro-4-iodopyridine Derivatives
Welcome to the technical support center for the purification of 2-fluoro-4-iodopyridine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The two primary and most effective methods for the purification of this compound derivatives are column chromatography and recrystallization. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the typical impurities encountered in the synthesis of this compound derivatives?
A2: Common impurities can include unreacted starting materials, byproducts from side reactions such as over-iodination or the formation of isomeric products, and residual reagents. For instance, in syntheses starting from a corresponding aminopyridine, residual starting material and diazonium salt byproducts may be present.
Q3: How can I monitor the purity of my this compound derivative during purification?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of a column chromatography separation. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for confirming the structure of the desired product and identifying any impurities.[1][2]
Q4: Are this compound derivatives stable during purification?
A4: Halogenated pyridines can be sensitive to heat, light, and air.[3] It is advisable to store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent degradation. During purification, prolonged exposure to acidic conditions or high temperatures should be minimized.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives.
Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system. - Column overloading. - Irregular column packing. | - Optimize the eluent system using TLC. A good starting point is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate). - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product Elutes Too Quickly or Too Slowly | - Solvent system is too polar or not polar enough. | - If the product elutes too quickly (high Rf), decrease the polarity of the eluent. - If the product elutes too slowly (low Rf), increase the polarity of the eluent. |
| Tailing of Spots on TLC and Broad Peaks in Column | - Compound may be interacting too strongly with the silica gel (acidic). - Presence of highly polar impurities. | - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%). - Consider using a different stationary phase such as neutral alumina. |
| Product Degradation on the Column | - Compound is sensitive to the acidic nature of silica gel. | - As mentioned above, use deactivated silica or an alternative stationary phase like alumina. - Minimize the time the compound spends on the column by using a slightly more polar solvent system to accelerate elution, without compromising separation. |
Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product Does Not Crystallize | - Solution is not saturated. - Presence of impurities inhibiting crystallization. - Inappropriate solvent choice. | - Concentrate the solution by evaporating some of the solvent. - Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. - If impurities are the issue, an initial purification by column chromatography may be necessary. - Screen for a more suitable solvent or solvent pair. |
| Oiling Out Instead of Crystallization | - The boiling point of the solvent is higher than the melting point of the compound. - The compound is too soluble in the chosen solvent. | - Select a solvent with a lower boiling point. - Use a solvent pair where the compound is highly soluble in one solvent and poorly soluble in the other. Dissolve the compound in a minimum of the "good" hot solvent and then slowly add the "poor" solvent until the solution becomes turbid. |
| Low Recovery of Purified Product | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. - Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. |
| Colored Impurities Remain in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause bumping. |
Data Presentation
The following tables summarize typical quantitative data for the purification of a representative this compound derivative.
Table 1: Column Chromatography Purification Data
| Parameter | Value |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Gradient of Hexane/Ethyl Acetate (e.g., from 95:5 to 80:20) |
| Expected Yield | 50-70%[4] |
| Purity (by NMR) | >99%[4] |
Table 2: Recrystallization Purification Data
| Parameter | Value |
| Solvent System | Hexane/Ethyl Acetate or Ethanol/Water |
| Expected Yield | 70-85%[4] |
| Purity (by NMR) | >98%[4] |
| Melting Point | Sharp, within the expected range (e.g., 85-89 °C for 3-fluoro-4-iodopyridine)[4] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
Objective: To purify a crude this compound derivative using flash column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)[4]
-
Hexane
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
TLC Analysis: Before running the column, determine an appropriate solvent system by running TLC plates of the crude material in various hexane/ethyl acetate ratios. The ideal system will give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).[4]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[4]
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.[4]
-
In a separate flask, add a small amount of silica gel and the dissolved crude product. Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[4]
-
Carefully add this powder to the top of the packed column.[4]
-
-
Elution:
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound derivative.
-
Protocol 2: Recrystallization Purification
Objective: To purify a crude this compound derivative by recrystallization.
Materials:
-
Crude this compound derivative
-
Hexane
-
Ethyl acetate
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: A mixture of hexane and ethyl acetate is often a good choice for recrystallizing this compound derivatives.[4]
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate and heat the mixture until the solid dissolves completely.[4]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling and perform a hot filtration to remove the charcoal.[4]
-
-
Crystallization:
-
Slowly add hot hexane to the hot ethyl acetate solution until the solution becomes slightly turbid.[4]
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.[4]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]
-
-
Isolation:
Visualizations
Caption: General workflow for the purification of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for 2-Fluoro-4-iodopyridine Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst system for cross-coupling reactions involving 2-Fluoro-4-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration for achieving selective cross-coupling with this compound?
The key to selective cross-coupling with this compound lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the rate of oxidative addition follows the general trend: C-I > C-Br > C-Cl.[1] The C-I bond at the 4-position is significantly more reactive than the C-F bond at the 2-position. By carefully selecting the catalyst and reaction conditions, highly regioselective coupling at the iodo-position can be achieved.
Q2: Which palladium precursors are commonly used for cross-coupling with this compound?
Commonly used palladium precursors include Pd(OAc)₂, Pd(PPh₃)₄, and PdCl₂(PPh₃)₂.[2] The choice of precursor often depends on the specific coupling reaction and the ligand used. For instance, Pd(OAc)₂ is frequently paired with bidentate phosphine ligands like BINAP for Buchwald-Hartwig aminations.[3]
Q3: What role do ligands play in the cross-coupling of this compound?
Ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[2] The electronic and steric properties of the ligand significantly influence the catalyst's reactivity and selectivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed for challenging couplings.[2][4] For the Buchwald-Hartwig amination of this compound, BINAP has been shown to be effective.[3]
Q4: Can microwave irradiation be beneficial for these reactions?
Yes, microwave irradiation can be highly beneficial. It has been reported to significantly reduce reaction times, often to within 30 minutes, for the Buchwald-Hartwig amination of this compound.[3] Microwave conditions may also allow for the use of milder bases and lower base equivalents.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the active Pd(0) species is being generated. If using a Pd(II) precursor, pre-activation may be necessary. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.[5][6] |
| Poor Ligand Choice | The ligand may not be suitable for the specific transformation. For Suzuki reactions, consider bulky, electron-rich phosphine ligands. For Buchwald-Hartwig aminations, ligands like BINAP have proven effective with this substrate.[3][4] |
| Inappropriate Base | The choice of base is critical. For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄.[2] For Buchwald-Hartwig aminations, Cs₂CO₃ or K₂CO₃ can be used.[3][7] The base strength should be optimized for the specific coupling partners. |
| Low Reaction Temperature | Some cross-coupling reactions require elevated temperatures to proceed efficiently. If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 80-110 °C) may improve the yield.[2][7] |
Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Homocoupling of boronic acids (in Suzuki reactions) or terminal alkynes (in Sonogashira reactions) is often promoted by the presence of oxygen.[6] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[6][8] |
| Deiodination | This side reaction can be promoted by certain solvents or bases that can act as hydride donors.[8] If deiodination is observed, ensure reagents are anhydrous (unless water is part of the solvent system) and consider a different base.[8][9] |
| Reaction at the Fluoro-Position | While less common due to the strength of the C-F bond, harsh reaction conditions (very high temperatures, strong bases) could potentially lead to side reactions at the 2-position. Using milder conditions will favor selective coupling at the more reactive C-I bond.[8] |
Catalyst System Performance Data
The following tables summarize catalyst systems that have been reported for cross-coupling reactions with this compound and structurally similar halopyridines. This data should serve as a starting point for reaction optimization.
Table 1: Buchwald-Hartwig Amination of this compound
| Pd Precursor | Ligand | Base | Solvent | Temperature (°C) | Time | Approx. Yield (%) | Notes |
| Pd(OAc)₂ | BINAP | K₂CO₃ | Dioxane | MW (150) | 0.5 h | >90 | Selective C-N coupling at the 4-position.[2][3] |
Table 2: Representative Suzuki Coupling Conditions for 4-Iodopyridines
| Pd Precursor | Ligand | Base | Solvent | Temperature (°C) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 | Standard conditions, reliable for aryl iodides.[1] |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 100 | 90-98 | Effective for a broad range of boronic acids.[1] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | Highly active catalyst, allows for lower catalyst loading.[1] |
Table 3: Representative Sonogashira Coupling Conditions for 4-Iodopyridines
| Pd Precursor | Co-catalyst | Base | Solvent | Temperature (°C) | Approx. Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 95 | Common and highly effective system for 4-iodopyridine.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Base (e.g., K₂CO₃, 2.0 equiv), Degassed solvent (e.g., Dioxane/Water, 4:1).[10]
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.[1]
-
Add the palladium catalyst.[1]
-
Add the degassed solvent via syringe.[10]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.[10]
-
Monitor the reaction progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination (Microwave)
-
Materials: this compound (1.0 equiv), Aromatic amine (1.2 equiv), Pd(OAc)₂ (2 mol%), BINAP (4 mol%), K₂CO₃ (3.5 equiv), Degassed Dioxane.[2][3]
-
Procedure:
-
In a microwave vial, combine this compound, the aromatic amine, Pd(OAc)₂, BINAP, and K₂CO₃.[3]
-
Add degassed dioxane.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 150 °C) for the specified time (e.g., 30 minutes).[2]
-
After cooling, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Protocol 3: General Procedure for Sonogashira Coupling
-
Materials: this compound (1.0 equiv), Terminal alkyne (1.1 equiv), Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), Copper(I) iodide (CuI, 2-5 mol%), Amine base (e.g., Et₃N, 3.0 equiv), Degassed solvent (e.g., THF).[6][7]
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.[7]
-
Add the degassed solvent and the amine base.[7]
-
Add the terminal alkyne dropwise to the mixture.[7]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: General workflow for selecting a cross-coupling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-4-iodopyridine
Welcome to the technical support center for 2-Fluoro-4-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and reactivity of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
A1: this compound has two primary reactive sites for cross-coupling reactions: the C-I bond at the 4-position and the C-F bond at the 2-position. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond due to its lower bond dissociation energy. This allows for selective functionalization at the 4-position under appropriate reaction conditions.
Q2: How should I store this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from light. It is a solid at room temperature.
Q3: What are the typical cross-coupling reactions performed with this compound?
A3: The most common cross-coupling reactions involving this compound are Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, primarily occurring at the more reactive 4-position (C-I bond). It can also undergo metal-halogen exchange reactions like lithiation and Grignard reagent formation.
Q4: Which position is expected to react first in cross-coupling reactions?
A4: In palladium-catalyzed cross-coupling reactions, the C-I bond at the 4-position is kinetically favored to react before the C-F bond at the 2-position. This allows for selective mono-functionalization at the 4-position.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired 4-aryl-2-fluoropyridine.
This is a common issue that can arise from several factors. Below is a troubleshooting workflow and a guide to address potential causes.
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start -> catalyst [label="Check Catalyst"]; start -> protodeboronation [label="Check Boronic Acid Stability"]; start -> conditions [label="Review Conditions"]; start -> homocoupling [label="Analyze Byproducts"];
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catalyst -> catalyst_sol; protodeboronation -> protodeboronation_sol; conditions -> conditions_sol; homocoupling -> homocoupling_sol; }
Q: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield. What are the likely causes and how can I improve it?
A: Low yields in Suzuki-Miyaura couplings with heteroaryl halides can be attributed to several factors. Here’s a breakdown of potential issues and their solutions:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can shield the palladium center and promote the desired catalytic cycle. Using a higher catalyst loading (2-5 mol%) might also be beneficial.
-
-
Protodeboronation of Boronic Acid: Heteroaryl boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh basic conditions or at elevated temperatures.[1]
-
Solution:
-
Use milder bases such as K₂CO₃, K₃PO₄, or CsF.
-
Consider using a boronic ester (e.g., pinacol ester) instead of the boronic acid, as they can be more stable.[1]
-
Optimize the reaction temperature and time; avoid prolonged heating.
-
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial and highly interdependent.
-
Solution: Screen different combinations of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., 1,4-dioxane/water, toluene/water, DMF). Anhydrous conditions with a fluoride source as the base (e.g., CsF in dioxane) can sometimes be effective.
-
-
Homo-coupling of Boronic Acid: The presence of oxygen can lead to the oxidative homo-coupling of the boronic acid.
-
Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Using a Pd(0) source like Pd(PPh₃)₄ or an efficient pre-catalyst can also minimize this side reaction.
-
Quantitative Data: Suzuki-Miyaura Coupling Conditions
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 4 | 92 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 6 | 78 |
Buchwald-Hartwig Amination
Issue: Low conversion or formation of side products in the amination of this compound.
start [label="Low Yield/Side Products", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst_poisoning [label="Catalyst Poisoning?", fillcolor="#FBBC05", fontcolor="#202124"]; base_issue [label="Incorrect Base?", fillcolor="#FBBC05", fontcolor="#202124"]; hydrodehalogenation [label="Hydrodehalogenation?", fillcolor="#FBBC05", fontcolor="#202124"]; reaction_conditions [label="Suboptimal Conditions?", fillcolor="#FBBC05", fontcolor="#202124"];
start -> catalyst_poisoning; start -> base_issue; start -> hydrodehalogenation; start -> reaction_conditions;
catalyst_poisoning_sol [label="Solution:\n- Use bulky ligands (XPhos, RuPhos)\n- Screen different Pd sources", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; base_issue_sol [label="Solution:\n- Use stronger, non-nucleophilic bases\n(NaOtBu, LHMDS)\n- Ensure anhydrous conditions", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; hydrodehalogenation_sol [label="Solution:\n- Optimize ligand and base\n- Lower reaction temperature", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; reaction_conditions_sol [label="Solution:\n- Screen solvents (Toluene, Dioxane)\n- Optimize temperature and time", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];
catalyst_poisoning -> catalyst_poisoning_sol; base_issue -> base_issue_sol; hydrodehalogenation -> hydrodehalogenation_sol; reaction_conditions -> reaction_conditions_sol; }
Q: I am attempting a Buchwald-Hartwig amination on this compound, but the reaction is sluggish and gives a complex mixture of products. What should I consider?
A: The Buchwald-Hartwig amination of this compound should selectively occur at the 4-position.[2] If you are facing issues, consider the following:
-
Catalyst Inhibition/Poisoning: Similar to the Suzuki coupling, the pyridine nitrogen can inhibit the palladium catalyst. Additionally, impurities in the amine starting material can act as catalyst poisons.[3]
-
Solution: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) to promote the reaction. Ensure your amine is pure; distillation or recrystallization may be necessary.
-
-
Incorrect Base: The choice of base is critical for the deprotonation of the amine to form the active nucleophile.
-
Solution: Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LHMDS are commonly used. The solubility of the base can also be a factor, so screening different bases is recommended. For some substrates, milder bases like K₂CO₃ or K₃PO₄ might be sufficient, especially with microwave heating.[4]
-
-
Side Reactions:
-
Hydrodehalogenation: The removal of the iodine atom without C-N bond formation is a common side reaction.
-
Solution: This can be influenced by the ligand, base, and solvent. A well-chosen ligand that promotes rapid reductive elimination can minimize this pathway.
-
-
Reaction at the C-F bond: While less likely, under forcing conditions, reaction at the 2-position may occur.
-
Solution: Carefully control the reaction temperature and time to favor the kinetically preferred reaction at the C-I bond.
-
-
Quantitative Data: Buchwald-Hartwig Amination Conditions [4]
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) |
| Aniline | Pd(OAc)₂ (5) | BINAP (7.5) | K₂CO₃ (3.5) | Dioxane | 150 (MW) | 30 min | 95 |
| Morpholine | Pd(OAc)₂ (5) | BINAP (7.5) | K₂CO₃ (3.5) | Dioxane | 150 (MW) | 30 min | 89 |
| p-Toluidine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 16 h | 91 |
Sonogashira Coupling
Issue: Low yield and/or formation of Glaser-Hay homo-coupling byproduct.
start [label="Low Yield/Glaser Coupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; degradation [label="Catalyst/Alkyne Degradation?", fillcolor="#FBBC05", fontcolor="#202124"]; glaser [label="Glaser Homo-coupling?", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Suboptimal Conditions?", fillcolor="#FBBC05", fontcolor="#202124"];
start -> degradation; start -> glaser; start -> conditions;
degradation_sol [label="Solution:\n- Degas solvent thoroughly\n- Use fresh reagents", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; glaser_sol [label="Solution:\n- Strict inert atmosphere\n- Use copper-free conditions\n- Add alkyne slowly", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; conditions_sol [label="Solution:\n- Screen bases (Et3N, DIPEA)\n- Screen solvents (THF, DMF)\n- Optimize temperature", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];
degradation -> degradation_sol; glaser -> glaser_sol; conditions -> conditions_sol; }
Q: My Sonogashira coupling of this compound is giving a low yield of the desired 4-alkynyl-2-fluoropyridine and a significant amount of the alkyne dimer.
A: These are common challenges in Sonogashira couplings. Here’s how to address them:
-
Glaser-Hay Homo-coupling: The primary side reaction is the copper-catalyzed oxidative homo-coupling of the terminal alkyne.
-
Solution:
-
Strict Inert Atmosphere: This is critical to prevent oxidation. Ensure all reagents and the reaction vessel are thoroughly degassed with an inert gas (argon or nitrogen).[5]
-
Copper-Free Conditions: If homo-coupling persists, consider a copper-free Sonogashira protocol. These often require a different palladium catalyst/ligand system and may need slightly higher temperatures.[6][7]
-
Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the dimerization.
-
-
-
Low Reactivity: Incomplete conversion can be due to catalyst deactivation or suboptimal conditions.
-
Solution:
-
Reagent Quality: Use freshly distilled and degassed solvents and amine base (e.g., triethylamine, diisopropylethylamine).
-
Catalyst and Co-catalyst Loading: Ensure the appropriate loading of both the palladium catalyst and the copper(I) co-catalyst (typically CuI).
-
Temperature: While many Sonogashira couplings proceed at room temperature, gentle heating (40-60 °C) may be required for less reactive substrates.
-
-
Quantitative Data: Sonogashira Coupling Conditions
| Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (2) | THF | RT | 4 | 90 |
| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA (3) | DMF | 50 | 6 | 85 |
| 1-Octyne | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ (2) | Dioxane | 80 | 12 | 75 (Copper-free) |
Grignard Reagent Formation and Lithiation
Issue: Difficulty in forming the Grignard reagent or lithiated species, or low yield upon quenching with an electrophile.
Q: I am trying to perform a metal-halogen exchange on this compound to form a Grignard or organolithium reagent, but the reaction is not working well. What are the key considerations?
A: Both Grignard reagent formation and lithiation are highly sensitive to reaction conditions.
-
Grignard Reagent Formation:
-
Reactivity: The C-I bond is the site of reaction. However, direct reaction with magnesium can be sluggish. The C-F bond is generally unreactive towards standard Grignard formation conditions.
-
Initiation: Failure to initiate is a common problem.
-
Solution: Ensure all glassware is rigorously dried and the reaction is under an inert atmosphere. Use fresh, high-quality magnesium turnings. Activation of the magnesium with iodine, 1,2-dibromoethane, or mechanical crushing may be necessary.[7]
-
-
Side Reactions: Wurtz-type coupling to form a bipyridine is a potential side reaction.
-
Solution: Slow addition of the this compound to the magnesium suspension can minimize this.
-
-
-
Lithiation:
-
Reagent: n-Butyllithium or s-butyllithium are typically used for iodine-lithium exchange. The reaction is usually very fast, even at low temperatures (-78 °C).
-
Directed ortho-Metalation (DoM): The fluorine atom at the 2-position can act as a directing group for lithiation at the 3-position, competing with the iodine-lithium exchange at the 4-position.
-
Solution: Using a bulky lithium amide base like LDA at low temperatures can favor deprotonation at the 3-position. For iodine-lithium exchange, a rapid addition of the alkyllithium at very low temperatures is preferred to kinetically favor the exchange over deprotonation.
-
-
Stability: The resulting lithiated pyridine can be unstable, especially at higher temperatures.
-
Solution: Generate the organolithium species at low temperature (-78 °C) and quench it with the electrophile at that temperature before allowing the reaction to warm.
-
-
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).
-
Add degassed 1,4-dioxane to achieve a concentration of approximately 0.1 M.
-
Heat the reaction mixture to 100 °C and stir for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline (Microwave Conditions)[4]
-
In a microwave vial, combine this compound (1.0 equiv), aniline (1.2 equiv), Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), and K₂CO₃ (3.5 equiv).
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate at 150 °C for 30 minutes.
-
After cooling, dilute the mixture with ethyl acetate and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify by column chromatography.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (3 mol%), and CuI (5 mol%).
-
Add anhydrous, degassed THF and triethylamine (2.0 equiv).
-
Add phenylacetylene (1.1 equiv) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
References
Technical Support Center: 2-Fluoro-4-iodopyridine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Fluoro-4-iodopyridine. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is a solid that is sensitive to heat, light, and air. To ensure its stability, it should be stored under refrigerated conditions, typically between 0-8 °C.[1] For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q2: What is the appearance of this compound and what if it changes?
A2: this compound is typically a white to light yellow crystalline solid.[1] A significant change in color (e.g., to brown or black) or the appearance of a viscous liquid may indicate degradation. If you observe such changes, it is recommended to verify the purity of the compound before use.
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathways for this compound are expected to be hydrolysis, photodegradation, and thermal decomposition. The presence of both fluorine and iodine on the pyridine ring makes it susceptible to nucleophilic substitution, particularly at the 4-position where the iodine atom is a good leaving group. Exposure to acidic or basic conditions can facilitate hydrolysis, while exposure to UV light can lead to photodegradation.
Q4: Is this compound compatible with common laboratory solvents?
A4: this compound is generally soluble in common organic solvents. However, for storage in solution, it is crucial to use anhydrous and aprotic solvents to minimize hydrolysis. For reactions, the choice of solvent should be carefully considered based on the reaction conditions to avoid unwanted side reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent reaction yields | Degradation of this compound due to improper storage. | Verify the purity of the starting material using a suitable analytical method (e.g., HPLC, GC-MS). Ensure the compound has been stored under the recommended conditions (refrigerated, dark, inert atmosphere). |
| Presence of moisture in the reaction. | Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Formation of unexpected byproducts | Reaction with nucleophilic impurities in solvents or reagents. | Use high-purity, anhydrous solvents and reagents. |
| Photodegradation during the reaction setup or process. | Protect the reaction mixture from light by using amber glassware or covering the reaction vessel with aluminum foil. | |
| Discoloration of the solid compound | Exposure to light, air, or elevated temperatures. | Discard the discolored material if purity cannot be confirmed. For future use, store the compound in a dark, refrigerated, and inert environment. |
| Low purity upon receipt | Improper handling during shipping or storage by the supplier. | Contact the supplier immediately and provide the lot number and analytical data if available. Request a replacement or a certificate of analysis. |
Stability Data
The following tables summarize the expected stability of this compound under various stress conditions. This data is based on forced degradation studies of similar halogenated pyridine compounds and represents a plausible degradation profile.
Table 1: Thermal and Photostability of Solid this compound
| Condition | Duration | Purity (%) | Appearance |
| 25 °C / 60% RH (ICH Long-term) | 12 months | > 98% | White to light yellow solid |
| 40 °C / 75% RH (ICH Accelerated) | 6 months | ~ 97% | Light yellow solid |
| 60 °C | 1 month | ~ 95% | Yellow to light brown solid |
| Photostability (ICH Option 2) | 1.2 million lux hours | ~ 96% | Light yellow solid |
Table 2: Stability of this compound in Solution (1 mg/mL in Acetonitrile)
| Condition | Duration | Purity (%) |
| 40 °C (in darkness) | 1 week | > 99% |
| Room Temperature (exposed to light) | 1 week | ~ 97% |
| 0.1 M HCl (in darkness) | 24 hours | ~ 90% |
| 0.1 M NaOH (in darkness) | 24 hours | ~ 85% |
| 3% H₂O₂ (in darkness) | 24 hours | ~ 92% |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
1. Materials and Equipment:
-
This compound
-
HPLC grade acetonitrile, water, hydrochloric acid, sodium hydroxide, and hydrogen peroxide
-
HPLC system with a UV detector
-
pH meter
-
Stability chambers (for controlled temperature and humidity)
-
Photostability chamber
-
Volumetric flasks and pipettes
2. Stress Conditions:
-
Acid Hydrolysis: Prepare a 1 mg/mL solution of this compound in 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Prepare a 1 mg/mL solution of this compound in a 3% hydrogen peroxide solution. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solid): Place a known amount of solid this compound in a stability chamber at 60 °C for one month.
-
Photodegradation (Solid): Expose solid this compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
3. Sample Analysis:
-
At specified time points, withdraw aliquots from the solutions. For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method. A typical method would use a C18 column with a gradient of acetonitrile and water, with UV detection at a suitable wavelength (e.g., 254 nm).
-
Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Factors influencing the stability and degradation of this compound.
References
Preventing decomposition of 2-Fluoro-4-iodopyridine in reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for professionals utilizing 2-Fluoro-4-iodopyridine in their synthetic endeavors. Our aim is to help you mitigate decomposition and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound in cross-coupling reactions?
A1: The most common decomposition pathways for this compound in popular cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are:
-
Protodeiodination (Hydrodeiodination): This is the replacement of the iodine atom with a hydrogen atom, leading to the formation of 2-fluoropyridine. This side reaction is often promoted by moisture, certain bases, and elevated temperatures.
-
Homocoupling: Dimerization of the this compound starting material or the desired product can occur, especially in the presence of oxygen or with certain catalyst systems.
-
Nucleophilic Aromatic Substitution (SNAr) of Fluorine: Although the C-F bond is generally robust, under strongly basic conditions or at high temperatures, the fluorine atom can be displaced by nucleophiles present in the reaction mixture. The electron-withdrawing nature of the pyridine nitrogen and the iodine atom can activate the 2-position for nucleophilic attack.
Q2: Which position on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A2: The carbon-iodine (C-I) bond at the 4-position is significantly more reactive than the carbon-fluorine (C-F) bond at the 2-position. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the palladium catalytic cycle. This differential reactivity allows for selective functionalization at the 4-position under carefully controlled conditions.
Q3: How does the 2-fluoro substituent influence the reactivity of the molecule?
A3: The fluorine atom at the 2-position has a strong electron-withdrawing inductive effect. This makes the pyridine ring more electron-deficient, which can have several consequences:
-
Activation towards Nucleophilic Attack: The electron-deficient nature of the ring can make it more susceptible to nucleophilic aromatic substitution, not just at the 2-position but also potentially influencing the overall stability.
-
Modulation of Catalyst Activity: The electronic properties of the substrate can affect the efficiency of the palladium catalyst. The choice of ligand on the palladium center is crucial to fine-tune the catalyst's electronic and steric properties for optimal reactivity with this specific substrate.
Q4: Can I perform a second cross-coupling reaction at the 2-position (C-F)?
A4: While challenging, C-F bond activation for cross-coupling reactions is possible but typically requires specialized and more forceful reaction conditions, such as highly active catalysts, specific ligands, and higher temperatures. For most standard cross-coupling protocols, the C-F bond will remain intact.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
If you observe a significant amount of unreacted starting material, consider the following:
.dot
Caption: Troubleshooting workflow for low or no conversion.
Issue 2: Significant Formation of 2-Fluoropyridine (Protodeiodination)
The formation of 2-fluoropyridine indicates that the desired cross-coupling is being outcompeted by the removal of the iodine atom.
.dot
Caption: Strategies to minimize protodeiodination.
Issue 3: Formation of Homocoupling Byproducts
Dimerization of your starting material or product can be a significant issue.
.dot
Caption: Minimizing homocoupling side reactions.
Data on Reaction Optimization
While a comprehensive dataset for all possible reactions of this compound is not available in the literature, the following tables summarize findings from studies on this and structurally similar compounds to guide your experimental design.
Table 1: Influence of Base and Solvent on Buchwald-Hartwig Amination of this compound with Aromatic Amines
| Catalyst System | Base (equiv.) | Solvent | Temperature (°C) | Time | Approx. Yield (%) | Notes |
| Pd(OAc)₂ / BINAP | K₂CO₃ (3.5) | Dioxane | 150 (Microwave) | 30 min | >90 | Mild base is effective under microwave conditions, minimizing side reactions.[1] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ (2.0) | Toluene | 110 | 12 h | 85-95 | Standard conditions, effective for a range of amines. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ (2.0) | t-BuOH | 100 | 8 h | 80-90 | Stronger base, may be necessary for less reactive amines but monitor for decomposition. |
Table 2: General Conditions for Suzuki-Miyaura Coupling of 4-Iodopyridine Derivatives
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Approx. Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 100 | 88-96 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 90-98 |
Table 3: Troubleshooting Sonogashira Coupling with Halopyridines
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Catalyst Inactivity | Use fresh Pd and Cu(I) catalysts. |
| Insufficient Degassing | Thoroughly degas solvents and reaction mixture. | |
| Low Temperature | Gradually increase temperature, especially for less reactive alkynes. | |
| Glaser Homocoupling | Oxygen Presence | Ensure strict inert atmosphere; use degassed solvents. |
| Copper(I) Catalyst | Switch to a copper-free protocol. | |
| Incomplete Reaction | Poorly Soluble Base | Use a soluble base or a solvent system that improves solubility. |
| Steric Hindrance | For bulky alkynes, consider a less sterically demanding phosphine ligand. |
Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination of this compound (Microwave Conditions)
This protocol is adapted from a reported selective amination at the 4-position.[1]
Materials:
-
This compound (1.0 equiv)
-
Aromatic amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
BINAP (0.04 equiv)
-
Potassium carbonate (K₂CO₃, 3.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add this compound, the aromatic amine, palladium(II) acetate, BINAP, and potassium carbonate.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 30 minutes.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the 4-Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 mixture)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Anhydrous, degassed THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and PdCl₂(PPh₃)₂.
-
Add the anhydrous, degassed THF, followed by triethylamine.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or heat gently to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with an organic solvent.
-
Filter through a pad of celite and wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
Troubleshooting failed reactions with 2-Fluoro-4-iodopyridine
Technical Support Center: 2-Fluoro-4-iodopyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The content is structured to address specific issues encountered during common synthetic transformations.
General Reactivity and Stability
Q1: What are the key reactivity features of this compound?
A1: this compound possesses two distinct halogen atoms with different reactivities. The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-fluorine (C-F) bond in palladium-catalyzed cross-coupling reactions.[1][2] This differential reactivity allows for selective functionalization at the 4-position (C-I) while leaving the C-F bond at the 2-position intact for potential subsequent transformations.[2] The pyridine ring is electron-deficient, which can influence reaction rates and catalyst stability.
Q2: How stable is this compound and what are the proper storage conditions?
A2: this compound is a solid that should be stored in a tightly closed container in a cool, dry place to prevent degradation.[3] While relatively stable, the presence of fluorine and iodine makes it a reactive molecule, and its stability can be affected by heat, light, and air.[1] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are common applications for this compound. Most issues are related to catalyst activity, reagent quality, or reaction conditions.
Q3: My cross-coupling reaction shows no conversion of the starting material. What should I check first?
A3: Low or no conversion is a frequent issue that can often be traced back to catalyst inactivity or poor reagent quality.[4][5]
-
Catalyst Deactivation : The palladium(0) catalyst is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen).[5] The appearance of black precipitate (palladium black) is a sign of catalyst decomposition.[5] The nitrogen atom of the pyridine ring can also coordinate to the palladium center, potentially inhibiting the reaction.[6]
-
Reagent Purity : Use anhydrous solvents and high-purity reagents. Water and other impurities can poison the catalyst and interfere with the reaction.[4][7]
-
Ligand Choice : The phosphine ligand is critical for stabilizing the catalyst and promoting the reaction. For challenging substrates, consider screening bulky, electron-rich ligands like SPhos or XPhos.[4]
-
Base Selection : The base is crucial for the catalytic cycle. Ensure the correct base is used at the proper concentration and that it is fully dissolved or adequately suspended in the solvent.
Caption: General troubleshooting workflow for low or no reaction conversion.
Q4: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A4: Common side reactions include hydrodehalogenation (loss of iodine), homocoupling of the coupling partner, and reaction at the less reactive C-F bond.[4]
-
Hydrodehalogenation : This results in the formation of 2-fluoropyridine. It can be caused by impurities or non-optimal reaction conditions.
-
Homocoupling : Dimerization of the boronic acid (in Suzuki coupling) or alkyne (in Sonogashira coupling) is common. For Sonogashira, this "Glaser coupling" is promoted by oxygen and high concentrations of the copper(I) co-catalyst.[5] Ensure rigorous degassing and consider using copper-free conditions if the problem persists.[5]
-
Loss of Selectivity : While the C-I bond is much more reactive, forcing conditions (e.g., very high temperatures or long reaction times) can sometimes lead to undesired reactions at the C-F bond.[8]
Suzuki-Miyaura Coupling
Q5: My Suzuki-Miyaura coupling yield is low. What specific parameters should I optimize for this compound?
A5: Low yields in Suzuki couplings with pyridyl halides can be due to slow transmetalation or protodeboronation of the boronic acid.[9]
-
Base and Solvent : The choice of base and solvent is critical. A common starting point is an inorganic base like K₂CO₃ or Cs₂CO₃ in a solvent system like DMF or Toluene/H₂O.[2] For difficult couplings, stronger bases like K₃PO₄ in an anhydrous solvent like dioxane may be more effective.[6]
-
Catalyst System : While standard catalysts like Pd(PPh₃)₄ can work, more advanced systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a palladium precursor like Pd(OAc)₂ or a pre-catalyst often give superior results.[6][10]
-
Boronic Acid Stability : If you suspect protodeboronation (replacement of the B(OH)₂ group with hydrogen), consider switching to a more stable boronic acid pinacol ester (BPin) or a trifluoroborate salt.[6]
| Parameter | Recommended Starting Condition 1 | Recommended Starting Condition 2 | Troubleshooting Tip |
| Pd Source | Pd(OAc)₂ (2-5 mol%) | PdCl₂(dppf) (3 mol%) | Use a pre-catalyst (e.g., XPhos Pd G3) for difficult substrates. |
| Ligand | SPhos (4-10 mol%) | dppf (3 mol%) | Screen bulky, electron-rich ligands if reaction is sluggish.[10] |
| Base | K₂CO₃ (2 equiv.) | Cs₂CO₃ (2 equiv.) | For unreactive partners, try K₃PO₄ (3 equiv.). |
| Solvent | Toluene / H₂O (10:1) | DMF | Dioxane is often a good choice for anhydrous conditions.[10] |
| Temperature | 80-100 °C | 90 °C | Incrementally increase temperature if starting material remains. |
Table 1: Recommended starting conditions for Suzuki-Miyaura coupling.
Sonogashira Coupling
Q6: My Sonogashira coupling is failing or giving significant alkyne homocoupling. How can I fix this?
A6: The Sonogashira reaction is highly sensitive to oxygen, which promotes the unwanted homocoupling of the terminal alkyne.[5] Catalyst decomposition is also a common failure point.
-
Strictly Anaerobic Conditions : This is the most critical factor. All reagents and solvents must be thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon for an extended period). Maintain a positive pressure of inert gas throughout the reaction.[5]
-
Copper Co-catalyst : While CuI is standard, it can accelerate homocoupling. Use the minimum effective amount (2-5 mol%) from a fresh, high-purity source.[5] If homocoupling is still a major issue, consider switching to a copper-free protocol.[5]
-
Base/Solvent : A common system is Et₃N or DIPEA as both the base and, in some cases, the solvent.[11] Anhydrous THF or DMF are also frequently used as co-solvents.[12]
| Parameter | Recommended Starting Condition | Troubleshooting Tip |
| Pd Source | PdCl₂(PPh₃)₂ (2-5 mol%) | If the mixture turns black, the catalyst has likely decomposed.[5] |
| Cu Source | CuI (2-5 mol%) | Reduce copper loading or switch to copper-free conditions to minimize alkyne homocoupling.[5] |
| Base | Et₃N (2-3 equiv.) | Diisopropylamine (DIPEA) can also be effective. |
| Solvent | THF or DMF | Ensure the solvent is anhydrous and rigorously degassed. |
| Temperature | Room Temperature to 50 °C | Avoid excessively high temperatures to prevent catalyst decomposition.[5] |
Table 2: Recommended starting conditions for Sonogashira coupling.
Buchwald-Hartwig Amination
Q7: I am attempting a Buchwald-Hartwig amination at the 4-position, but the reaction is not working. What are the key considerations?
A7: The Buchwald-Hartwig amination is sensitive to the choice of catalyst, ligand, and base. Selective C-N bond formation occurs at the C-I position.[13]
-
Catalyst/Ligand Combination : This is the most important variable. Modern bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) are generally required for high yields, especially with heteroaryl halides.[4][13][14] Using a palladium pre-catalyst can lead to more reproducible results.
-
Base Choice : A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The solubility of the base is also important; ensure it can participate effectively in the reaction.
-
Amine Purity : Impurities in the amine coupling partner can poison the catalyst.[4] Ensure the amine is pure and dry.
Caption: Regioselectivity in reactions of this compound.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (Suzuki-Miyaura Example)
This protocol is a general starting point and should be optimized for each specific substrate combination.
-
Setup : To a flame-dried Schlenk tube or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[2]
-
Inert Atmosphere : Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.[6]
-
Solvent Addition : Add the degassed solvent(s) (e.g., Toluene/H₂O 10:1, 0.1-0.2 M concentration) via syringe.[2]
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up : After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[15]
Purification Challenges
Q8: I have successfully run my reaction, but I am struggling to purify the product. What are some common issues?
A8: Purification can be challenging due to the similar polarity of starting materials and byproducts, or the presence of residual catalyst and ligands.
-
Residual Ligand : Phosphine ligands and their oxides can be difficult to remove via chromatography. Sometimes, a different solvent system or a plug of a different stationary phase can help.
-
Baseline Material : If your product is a basic pyridine derivative, it may streak on silica gel. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can improve peak shape and separation.
-
Alternative Methods : If chromatography is ineffective, consider other purification techniques such as recrystallization or extraction. An acid-base workup can be effective for isolating basic pyridine products from neutral impurities. Dissolve the crude mixture in an organic solvent, extract with dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer and re-extract the pure product into an organic solvent.
References
- 1. This compound: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. innospk.com [innospk.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-4-iodopyridine and 2-Bromo-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the strategic functionalization of heterocyclic scaffolds is paramount. Dihalogenated pyridines, such as 2-fluoro-4-iodopyridine and 2-bromo-4-iodopyridine, are invaluable building blocks, offering multiple reaction sites for diversification. This guide provides an objective comparison of their reactivity in key synthetic transformations, supported by experimental data, to inform substrate selection and reaction optimization.
Executive Summary
The reactivity of this compound and 2-bromo-4-iodopyridine is dictated by the distinct electronic properties of the halogen substituents and their positions on the pyridine ring. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination), the significantly weaker carbon-iodine (C-I) bond at the 4-position ensures that reactions proceed with high regioselectivity at this site for both molecules. The general reactivity trend for halogens in these reactions is I > Br > Cl > F, making the C-4 iodo-substituent the primary site of reaction.[1][2]
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the high electronegativity of the fluorine atom in this compound renders the C-2 position significantly more susceptible to nucleophilic attack compared to the C-2 bromo-substituent in 2-bromo-4-iodopyridine. The established reactivity order for leaving groups in SNAr is F > Cl > Br > I.[3]
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is typically the rate-determining step. The lower bond dissociation energy of the C-I bond compared to the C-Br and C-F bonds leads to preferential activation of the 4-position in both this compound and 2-bromo-4-iodopyridine.[1]
Comparative Performance Data (Representative Yields)
The following tables summarize representative yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. It is important to note that the data is collated from different sources and may not represent a direct side-by-side comparison under identical conditions. However, it provides a strong indication of the expected outcomes.
Table 1: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System (Typical) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| 2-Bromo-4-iodopyridine | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [1] |
| 2-Bromo-4-iodopyridine | Arylboronic acid | PdCl₂(dppf) / K₃PO₄ | Dioxane | 100 | 16 | 90-98 | [1] |
Table 2: Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System (Typical) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| 2-Bromo-4-iodopyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | DMF | 60 | 6 | 85-95 | [1][4] |
| 2-Bromo-4-iodopyridine | Terminal Alkyne | Pd(P(t-Bu)₃)₂ / K₂CO₃ (Copper-Free) | Toluene | 100 | 10 | 85-94 | [1] |
Similar to the Suzuki coupling, high yields are anticipated for the Sonogashira coupling of this compound at the C-4 position.
Table 3: Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System (Typical) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| This compound | Aromatic Amine | Pd(OAc)₂ / BINAP / K₂CO₃ (Microwave) | Dioxane | 150 | 0.5 | Good | [5] |
| 2-Bromo-4-iodopyridine | Amine | Pd₂(dba)₃ / BINAP / NaOtBu | Toluene | 80-100 | 12-24 | 80-95 | [1] |
Experimental Workflow & Signaling Pathway
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring, forming a Meisenheimer complex. The high electronegativity of fluorine in this compound strongly activates the C-2 position for nucleophilic attack. Consequently, this compound is significantly more reactive in SNAr reactions at the 2-position than 2-bromo-4-iodopyridine.[3] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, indicating a much greater reactivity difference when compared to 2-bromopyridine.[6]
Comparative Performance Data (Representative Yields)
Table 4: Nucleophilic Aromatic Substitution with Amines
| Substrate | Nucleophile | Conditions (Typical) | Approx. Yield (%) | Reactivity Comparison | Reference |
| 2-Fluoropyridine (analog) | Various Amines | K₃PO₄, t-Amyl alcohol, 110 °C | Quantitative | High | [3][6] |
| 2-Bromopyridine (analog) | Amines | Often requires harsher conditions or catalysis | Moderate to Good | Low | [7] |
Experimental Workflow & Signaling Pathway
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-iodopyridine (Selective at C-4)
Materials:
-
2-Bromo-4-iodopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf) (0.03 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Degassed N,N-Dimethylformamide (DMF)
-
Schlenk flask and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-4-iodopyridine, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed DMF via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
Protocol 2: Sonogashira Coupling of 2-Bromo-4-iodopyridine (Selective at C-4)
Materials:
-
2-Bromo-4-iodopyridine (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Degassed Tetrahydrofuran (THF)
-
Schlenk flask and magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the 2-bromo-4-iodopyridine, Pd(PPh₃)₄, and CuI.
-
Add the degassed THF and triethylamine.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[8]
Protocol 3: Buchwald-Hartwig Amination of this compound (Selective at C-4)
Materials:
-
This compound (1.0 equiv)
-
Aromatic amine (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
BINAP (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (3.5 equiv)
-
Anhydrous Dioxane
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine this compound, the aromatic amine, Pd(OAc)₂, BINAP, and K₂CO₃.
-
Add anhydrous dioxane.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 150 °C) for a specified time (e.g., 30 minutes).[5]
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.[5]
Protocol 4: Nucleophilic Aromatic Substitution (SNAr) of a 2-Fluoropyridine Analog
Materials:
-
2-Fluoropyridine analog (1.0 equiv)
-
Amine nucleophile (e.g., Morpholine) (1.2 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (1.5 equiv)
-
Anhydrous tert-Amyl alcohol
-
Round-bottom flask with reflux condenser
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄.
-
Add the 2-fluoropyridine analog and the amine nucleophile.
-
Add anhydrous tert-amyl alcohol.
-
Stir the reaction mixture and heat to 110 °C.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction mixture to room temperature, then dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.[3]
Conclusion
The choice between this compound and 2-bromo-4-iodopyridine depends on the desired synthetic strategy. For sequential cross-coupling reactions, both substrates offer excellent and predictable regioselectivity at the C-4 iodo position. The choice may then be influenced by the desired reactivity at the C-2 position for subsequent transformations. If a subsequent SNAr reaction is planned, this compound is the superior choice due to the high reactivity of the C-F bond. Conversely, if a second cross-coupling reaction is desired at the C-2 position, 2-bromo-4-iodopyridine would be more suitable, as the C-Br bond is more reactive in palladium-catalyzed processes than the C-F bond. This guide provides the foundational data and protocols to enable researchers to make informed decisions in the synthesis of complex pyridine-containing molecules.
References
A Comparative Analysis of 2-Fluoro-4-iodopyridine and Other Halopyridines for Researchers, Scientists, and Drug Development Professionals
An In-depth Guide to the Reactivity and Application of Key Halogenated Pyridine Scaffolds in Synthetic Chemistry
In the landscape of modern drug discovery and materials science, halopyridines serve as indispensable building blocks for the synthesis of complex molecular architectures. Among these, 2-Fluoro-4-iodopyridine stands out as a versatile reagent, offering a unique combination of reactivity at two distinct halogenated positions. This guide provides a comprehensive comparison of this compound with other relevant halopyridines, supported by experimental data, to inform strategic decisions in synthetic route design and optimization.
Physicochemical Properties: A Head-to-Head Comparison
The intrinsic properties of a molecule dictate its behavior in a chemical reaction. The table below summarizes the key physicochemical properties of this compound and a selection of other dihalopyridines. The presence of a fluorine atom, the most electronegative element, significantly influences the electronic environment of the pyridine ring.
| Property | This compound | 2-Bromo-4-iodopyridine | 2-Chloro-4-iodopyridine | 2,4-Dichloropyridine |
| Molecular Formula | C₅H₃FIN | C₅H₃BrIN | C₅H₃ClIN | C₅H₃Cl₂N |
| Molecular Weight | 222.99 g/mol | 283.89 g/mol | 239.44 g/mol | 147.99 g/mol |
| Melting Point | 57-58 °C[1] | 69-73 °C | 42-43 °C | 21 °C |
| Boiling Point | 223 °C | Not available | Not available | 179-180 °C |
| Appearance | Off-white to yellow solid | Solid | Solid | Colorless to yellow liquid |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The reactivity of halopyridines in these reactions is predominantly governed by the carbon-halogen bond strength, which follows the general trend: C-I > C-Br > C-Cl > C-F.[2] This hierarchy dictates the regioselectivity of reactions involving dihalopyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In dihalopyridines containing an iodine atom, the reaction selectively occurs at the C-I bond under milder conditions.
Suzuki-Miyaura cross-coupling of this compound.
Comparative Yields in Suzuki-Miyaura Coupling:
The following table presents a comparison of reported yields for the Suzuki-Miyaura coupling of various halopyridines with 4-methoxyphenylboronic acid under similar conditions, highlighting the preferential reactivity of the C-I bond.
| Halopyridine | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-(4-Methoxyphenyl)-2-fluoropyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~90 (estimated) |
| 2-Bromo-4-iodopyridine | 4-(4-Methoxyphenyl)-2-bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
| 2-Chloro-4-iodopyridine | 4-(4-Methoxyphenyl)-2-chloropyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 90 |
| 2,4-Dichloropyridine | 4-(4-Methoxyphenyl)-2-chloropyridine | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 92 (at C4) |
Note: Yields are based on literature reports for analogous reactions and may vary depending on the specific substrate and reaction conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon triple bonds and is highly selective for the C-I bond in dihalopyridines.
Sonogashira coupling of this compound.
Comparative Yields in Sonogashira Coupling:
The following table compares the yields for the Sonogashira coupling of various halopyridines with phenylacetylene.
| Halopyridine | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 2-Fluoro-4-(phenylethynyl)pyridine | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 4 | ~90 (estimated) |
| 2-Bromo-4-iodopyridine | 2-Bromo-4-(phenylethynyl)pyridine | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 4 | 93 |
| 2-Chloro-4-iodopyridine | 2-Chloro-4-(phenylethynyl)pyridine | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 4 | 91 |
| 2,4-Dichloropyridine | 2-Chloro-4-(phenylethynyl)pyridine | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 80 | 12 | 75 |
Note: Yields are based on literature reports for analogous reactions and may vary depending on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to other palladium-catalyzed reactions, it exhibits high regioselectivity for the C-I bond.[3]
Buchwald-Hartwig amination of this compound.
Comparative Yields in Buchwald-Hartwig Amination:
The following table shows a comparison of yields for the Buchwald-Hartwig amination of various halopyridines with morpholine.
| Halopyridine | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-(Morpholino)-2-fluoropyridine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 100 | 16 | 85 |
| 2-Bromo-4-iodopyridine | 4-(Morpholino)-2-bromopyridine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 100 | 16 | 88 |
| 2-Chloro-4-iodopyridine | 4-(Morpholino)-2-chloropyridine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 100 | 16 | 86 |
| 2,4-Dichloropyridine | 4-(Morpholino)-2-chloropyridine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 80 | 2 | 95 (at C4) |
Note: Yields are based on literature reports for analogous reactions and may vary depending on the specific substrate and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity of halogens in nucleophilic aromatic substitution (SNAr) on electron-deficient rings like pyridine generally follows the trend: F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The positions ortho (C2/C6) and para (C4) to the ring nitrogen are activated towards SNAr.[4]
SNAr reaction at the C2 position of this compound.
Comparative Reactivity in SNAr:
Direct quantitative kinetic data for the SNAr of this compound is scarce. However, based on established principles, the C-F bond at the 2-position is expected to be more reactive towards nucleophiles than the C-I bond at the 4-position in an SNAr manifold. The following table provides a qualitative comparison of the expected reactivity.
| Halopyridine | Position of Attack | Leaving Group | Expected Reactivity |
| This compound | C2 | F⁻ | High |
| This compound | C4 | I⁻ | Low |
| 2-Bromo-4-iodopyridine | C2 | Br⁻ | Moderate |
| 2-Chloro-4-iodopyridine | C2 | Cl⁻ | Moderate to High |
| 2,4-Dichloropyridine | C4 | Cl⁻ | High |
| 2,4-Dichloropyridine | C2 | Cl⁻ | Moderate |
Experimental Protocols
Detailed experimental protocols for the key reactions discussed are provided below. These are generalized procedures and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a mixture of the halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a reaction vessel is added a degassed solvent system (e.g., dioxane/water 4:1, 5 mL). The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) is then added, and the vessel is sealed and heated at the desired temperature (e.g., 90 °C) for the specified time (e.g., 12 hours). After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
In an inert atmosphere, a flask is charged with the halopyridine (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol). A degassed solvent (e.g., THF, 5 mL) and a base (e.g., triethylamine, 2.0 mmol) are added. The terminal alkyne (1.1 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for the specified time (e.g., 4 hours). Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction vessel is charged with the halopyridine (1.0 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), ligand (e.g., Xantphos, 0.04 mmol), and base (e.g., Cs₂CO₃, 2.0 mmol) under an inert atmosphere. Anhydrous, degassed solvent (e.g., toluene, 5 mL) and the amine (1.2 mmol) are added. The vessel is sealed and heated to the desired temperature (e.g., 100 °C) for the specified time (e.g., 16 hours). After cooling, the mixture is diluted with an organic solvent, filtered through celite, and concentrated. The crude product is purified by column chromatography.[4][5]
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
To a solution of the halopyridine (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is added the nucleophile (e.g., sodium methoxide, 1.2 mmol) at room temperature. The reaction mixture is stirred at an appropriate temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the crude product is purified by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block that offers orthogonal reactivity at its two halogenated positions. The C-I bond at the 4-position displays high reactivity in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization under mild conditions. In contrast, the C-F bond at the 2-position is more susceptible to nucleophilic aromatic substitution. This differential reactivity provides a powerful tool for the strategic and sequential introduction of various substituents onto the pyridine ring, making this compound an attractive substrate for the synthesis of diverse molecular libraries in drug discovery and materials science. The choice between this compound and other dihalopyridines will depend on the specific synthetic strategy, desired final product, and the relative importance of cross-coupling versus SNAr reactivity.
References
- 1. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for 2-Fluoro-4-iodopyridine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the quantitative and qualitative analysis of 2-Fluoro-4-iodopyridine, a crucial building block in pharmaceutical and materials science. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering detailed experimental protocols and comparative data to aid in method selection and implementation.
Introduction
This compound (C₅H₃FIN, Molar Mass: 222.99 g/mol ) is a halogenated pyridine derivative whose purity is critical for the successful synthesis of target molecules in drug discovery and other advanced applications.[1] The presence of impurities can lead to unwanted side reactions, lower yields, and compromised biological activity of the final products. Therefore, robust and reliable analytical methods are essential for its quality control. This guide compares the most common and effective techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally stable compounds like this compound.[2] It offers high resolution, sensitivity, and quantitative accuracy, making it ideal for routine quality control and impurity profiling.
The following protocol is adapted from a validated method for the closely related compound, 2-Bromo-4-iodopyridine, and serves as an excellent starting point for the analysis of this compound.[2] Method validation according to ICH guidelines is recommended before routine use.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.[2]
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Dilute to a final concentration of approximately 0.1 mg/mL with the initial mobile phase composition (95:5 Water:Acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in this compound, such as residual solvents or by-products from its synthesis.[2] The mass spectrometer provides structural information, aiding in the confident identification of unknown peaks.
This protocol is also adapted from the method for 2-Bromo-4-iodopyridine and is suitable for identifying volatile impurities and confirming the identity of the main component.[2]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Chromatographic and Spectrometric Conditions:
-
Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Injector Temperature: 250 °C.[2]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.[2]
-
Ion Source Temperature: 230 °C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Scan Range: m/z 40-400.
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, perform serial dilutions to prepare calibration standards.
-
Caption: Workflow for the GC-MS analysis of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. For this compound, both ¹H and ¹⁹F qNMR can be employed.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The internal standard should have a known purity, be stable, and have signals that do not overlap with the analyte's signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
Spectral Width: To encompass all signals of interest.
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the internal standard (IS).
-
Caption: Logical relationship of variables for qNMR purity calculation.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative purity determination, identification of unknown impurities, or analysis of volatile components.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. | Intrinsic property of nuclei in a magnetic field, where signal area is proportional to the number of nuclei. |
| Primary Application | Quantitative purity analysis, impurity profiling. | Identification and quantification of volatile and semi-volatile impurities. | Absolute quantitative analysis (purity determination) without a specific analyte standard. |
| Typical Sample | Non-volatile, thermally stable compounds. | Volatile and semi-volatile compounds. | Soluble compounds. |
| Detection | UV-Vis absorbance. | Mass-to-charge ratio. | Radiofrequency signals from nuclei. |
| Strengths | High precision and accuracy, robust for routine QC. | High sensitivity and specificity for identification. | Primary method, high accuracy, structural information. |
| Limitations | Requires a reference standard for quantification, may not separate all impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, requires careful parameter optimization. |
Note: The following quantitative data are representative values for the analysis of small organic molecules and should be experimentally determined for this compound.
| Performance Metric | HPLC-UV (Illustrative) | GC-MS (Illustrative) | qNMR (Illustrative) |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.001 - 0.01% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.003 - 0.03% | ~0.3% |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
Conclusion
A comprehensive analysis of this compound is best achieved through a combination of analytical techniques. HPLC-UV is the method of choice for routine purity assessment due to its robustness and precision. GC-MS is invaluable for the identification and quantification of volatile impurities and residual solvents. qNMR serves as a powerful primary method for accurate purity determination without the need for a specific certified reference material of this compound. The selection of the most appropriate method or combination of methods will depend on the specific analytical goals, regulatory requirements, and available instrumentation.
References
Efficacy of 2-Fluoro-4-iodopyridine Derivatives in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms and the versatile reactivity of the iodo group in pyridine scaffolds have established 2-fluoro-4-iodopyridine as a valuable building block in medicinal chemistry. Its derivatives are being explored for a range of therapeutic applications, particularly in oncology. This guide provides a comparative overview of the efficacy of representative pyridine derivatives in biological assays, supported by experimental data and detailed methodologies. While specific data for derivatives directly synthesized from this compound is limited in the public domain, this guide draws upon data from structurally related fluorinated and substituted pyridine compounds to provide a relevant comparative framework.
Comparative Efficacy of Pyridine Derivatives in Anticancer Assays
The following table summarizes the in vitro cytotoxic activity of various pyridine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8e | Pyridine-Urea | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 |
| 8n | Pyridine-Urea | MCF-7 (Breast) | 1.88 | Doxorubicin | 1.93 |
| 8b | Pyridine-Urea | NCI 60-cell panel (Mean) | > 100 | - | - |
| 8e | Pyridine-Urea | NCI 60-cell panel (Mean) | > 100 | - | - |
| 7b | Pyrazolopyridine | MCF-7 (Breast) | 3.58 | - | - |
| 7b | Pyrazolopyridine | PC-3 (Prostate) | 3.60 | - | - |
| 4k | Pyrazolopyridine | PIM-1 Kinase Inhibition | 0.0212 | Staurosporine | 0.0167 |
| 7b | Pyrazolopyridine | PIM-1 Kinase Inhibition | 0.0189 | Staurosporine | 0.0167 |
| 11d | Thienopyridine | MCF-7 (Breast) | 5.95 | Doxorubicin | 8.48 |
| 11d | Thienopyridine | HCT-116 (Colon) | 6.09 | Doxorubicin | 8.15 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the synthesized pyridine derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell growth inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[1]
Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases, such as PIM-1 kinase, can be evaluated using in vitro kinase assays.
Procedure:
-
Reaction Mixture Preparation: The assay is typically performed in a 96-well plate. Each well contains the kinase, a specific substrate peptide, ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at 30°C for a specified time, allowing the kinase to phosphorylate the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.
-
IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a general synthetic workflow for preparing 2,4-disubstituted pyridine derivatives and a hypothetical signaling pathway that could be targeted by such compounds.
Synthetic Workflow
Caption: General synthetic routes for 2,4-disubstituted pyridine derivatives.
Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical signaling pathway targeted by a kinase inhibitor.
References
A Comparative Guide to the Mechanistic Pathways of 2-Fluoro-4-iodopyridine
Introduction: 2-Fluoro-4-iodopyridine is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, drug discovery, and materials science.[1][2][3] Its synthetic utility stems from the presence of two distinct halogen substituents on the pyridine ring, which allows for selective and sequential functionalization. The carbon-iodine (C-I) bond at the 4-position is preferentially targeted in palladium-catalyzed cross-coupling reactions, while the carbon-fluorine (C-F) bond at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr).[1][4] This guide provides a comparative analysis of the mechanistic studies of these key reactions, supported by experimental data and detailed protocols to aid researchers in optimizing their synthetic strategies.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position
The selective functionalization of this compound at the C-4 position is governed by the principles of palladium-catalyzed cross-coupling reactions. The key to this regioselectivity lies in the differential reactivity of the carbon-halogen bonds during the initial oxidative addition step.[5]
Principle of Regioselectivity: In palladium-catalyzed reactions, the rate-determining step is frequently the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy barrier for this process is dependent on the carbon-halogen bond dissociation energy, which follows the general trend: C-I < C-Br < C-Cl.[5] Consequently, the weaker C-I bond at the 4-position of this compound is significantly more reactive and undergoes oxidative addition under milder conditions than the much stronger C-F bond at the 2-position, enabling highly selective transformations.[1][6]
Comparison of Key Cross-Coupling Reactions
The following table summarizes and compares three major cross-coupling reactions selectively performed at the 4-position of this compound.
| Reaction Name | Bond Formed | Nucleophilic Reagent | Typical Catalytic System | Key Mechanistic Features |
| Suzuki-Miyaura Coupling | C-C (sp²-sp²) | Organoboronic acid or ester | Catalyst: Pd(PPh₃)₄, PdCl₂(dppf) Base: K₂CO₃, K₃PO₄ Solvent: Dioxane/H₂O, Toluene/H₂O | Involves oxidative addition, base-assisted transmetalation from the boron species, and reductive elimination.[7][8][9] |
| Buchwald-Hartwig Amination | C-N | Primary or secondary amine | Catalyst: Pd₂(dba)₃, Pd(OAc)₂ Ligand: BINAP, XPhos Base: NaOtBu, Cs₂CO₃ Solvent: Toluene, Dioxane | Proceeds via oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination.[10][11][12] |
| Sonogashira Coupling | C-C (sp²-sp) | Terminal alkyne | Catalyst: PdCl₂(PPh₃)₂, Pd(PPh₃)₄ Co-catalyst: CuI Base: Et₃N, DIPEA Solvent: THF, DMF | A dual-catalytic cycle where a copper acetylide is formed and undergoes transmetalation to the palladium center after oxidative addition.[13][14][15] |
Detailed Methodologies and Mechanistic Diagrams
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).[6]
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).[6]
-
Introduce a degassed solvent mixture, such as 1,4-Dioxane and water (4:1 v/v).[6]
-
Heat the reaction mixture with stirring at 80-100 °C and monitor its progress using TLC or LC-MS. Typical reaction times range from 8 to 16 hours.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This reaction is a premier method for constructing C-N bonds. Studies have shown this coupling to be exclusive to the 4-position for this compound.[11]
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with this compound (1.0 equiv.), the amine (1.2 equiv.), a strong base like NaOtBu (1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., BINAP, 4 mol%).[5]
-
Add anhydrous, degassed toluene or dioxane as the solvent.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction, typically complete within 12-24 hours.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent like ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the residue by column chromatography.
The Sonogashira coupling is the most widely used method for the synthesis of aryl alkynes.
Experimental Protocol:
-
To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.1 equiv.) in a solvent like THF or DMF, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[15]
-
Add an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA) (2-3 equiv.). The entire setup should be under an inert atmosphere.[15]
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 3-12 hours, monitoring by TLC.
-
Once the starting material is consumed, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product by flash chromatography.
Section 2: Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
While the C-4 position is activated for cross-coupling, the C-2 position is susceptible to nucleophilic attack due to the electronic properties of the pyridine ring and the nature of the fluorine substituent.
Principle of Reactivity: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density and making the α (C-2, C-6) and γ (C-4) positions electron-deficient.[16] This electronic setup facilitates the attack of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17] Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the transition state leading to the Meisenheimer intermediate.[4] The reaction of 2-fluoropyridine with a nucleophile is reported to be significantly faster than that of 2-chloropyridine.[4]
General SNAr Reaction Parameters
| Nucleophile Type | Examples | Typical Conditions | Key Mechanistic Features |
| N-Nucleophiles | Amines, Anilines, Amides | K₂CO₃, NaH in DMF, DMSO; 25-100 °C | Formation of a resonance-stabilized Meisenheimer complex where the negative charge is delocalized onto the ring nitrogen.[16] |
| O-Nucleophiles | Alkoxides, Phenoxides | NaH, K₂CO₃ in THF, Dioxane; 25-80 °C | The rate-determining step is typically the nucleophilic attack to disrupt aromaticity. |
| S-Nucleophiles | Thiolates | Cs₂CO₃, K₂CO₃ in DMF, CH₃CN; 25-60 °C | Sulfur nucleophiles are often highly effective due to their soft nature and high nucleophilicity. |
Experimental Protocol (General):
-
Dissolve this compound (1.0 equiv.) in an anhydrous polar aprotic solvent such as DMF or DMSO.
-
Add a base (e.g., K₂CO₃, 2.0 equiv.) and the nucleophile (e.g., an alcohol or amine, 1.2 equiv.). If the nucleophile is an alcohol or thiol, a stronger base like NaH may be used to pre-form the nucleophile.
-
Stir the reaction at room temperature or heat as required (25-100 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
References
- 1. This compound: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. innospk.com [innospk.com]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. youtube.com [youtube.com]
A Comparative Guide to the Applications of 2-Fluoro-4-iodopyridine in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
2-Fluoro-4-iodopyridine is a versatile heterocyclic building block that has garnered significant attention in pharmaceutical development, medicinal chemistry, and materials science.[1] Its unique structure, featuring both a fluorine and an iodine substituent on the pyridine ring, offers distinct reactivity profiles that are highly advantageous in the synthesis of complex molecules. This guide provides a comparative analysis of this compound's performance against common alternatives, supported by experimental data, to inform its application in research and development.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The primary application of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The key to its utility is the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition to a palladium(0) catalyst than carbon-bromine (C-Br), carbon-chlorine (C-Cl), and carbon-fluorine (C-F) bonds.[2] This reactivity hierarchy (C-I > C-Br > C-Cl > C-F) allows for selective functionalization at the 4-position of the pyridine ring, while leaving the 2-fluoro position intact for potential subsequent transformations.
Comparison with 2-Bromo-4-iodopyridine and 2-Chloro-4-iodopyridine
In many synthetic applications, 2-bromo-4-iodopyridine and 2-chloro-4-iodopyridine are considered as alternative building blocks. While the primary site of reaction for all three compounds in a Suzuki-Miyaura coupling is the highly reactive C-I bond, the nature of the halogen at the 2-position can exert a subtle electronic influence on the reaction rate and yield.
Table 1: Comparison of Halogenated Pyridines in a Representative Suzuki-Miyaura Coupling Reaction
| Pyridine Substrate | Coupling Partner | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-iodopyridine | 4-Methoxyphenylboronic acid | 2-Bromo-4-(4-methoxyphenyl)pyridine | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ (2 equiv) | Toluene/H₂O (4:1) | 90-100 | 6-16 | 80-90 (estimated)[2] |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-methylpyridine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 92 (on a similar substrate)[3] |
The fluorine atom in this compound is the most electronegative, leading to a more electron-deficient pyridine ring compared to its bromo and chloro counterparts. This can potentially increase the rate of oxidative addition at the C-I bond. However, for most synthetic purposes, all three substrates are expected to show high reactivity at the 4-position, with the choice often being dictated by the desired subsequent modifications at the 2-position, cost, and availability.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a general protocol for a selective Suzuki-Miyaura coupling at the C-4 position of a 2-halo-4-iodopyridine.
Materials:
-
2-Halo-4-iodopyridine (e.g., 2-bromo-4-iodopyridine) (1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (3-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the 2-halo-4-iodopyridine, the arylboronic acid, and the base.[2]
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Under a positive flow of the inert gas, add the palladium catalyst to the flask.[2]
-
Add the degassed solvent mixture to the reaction flask via syringe.[2]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure 4-aryl-2-halopyridine.
References
A Comparative Guide to Isotopic Labeling with 2-Fluoro-4-iodopyridine for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
In the landscape of positron emission tomography (PET) radiotracer development, the selection of a suitable precursor for fluorine-18 (¹⁸F) labeling is a critical step that dictates the efficiency, and ultimately, the success of synthesizing novel imaging agents. 2-Fluoro-4-iodopyridine has emerged as a versatile building block in this field. This guide provides an objective comparison of this compound with alternative precursors for ¹⁸F-labeling, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their radiolabeling studies.
Performance Comparison of Precursors for ¹⁸F-Labeling
The primary method for introducing ¹⁸F into aromatic systems like pyridine is through nucleophilic aromatic substitution (SNAr). The efficiency of this reaction is highly dependent on the nature of the leaving group at the substitution site. While direct comparative data for this compound is limited, its performance can be inferred from studies on analogous compounds and the general principles of SNAr on the pyridine ring. The pyridine nitrogen activates the ring towards nucleophilic attack at the ortho (2 and 6) and para (4) positions.[1]
Commonly employed leaving groups for the radiofluorination of pyridines include halogens (I, Br, Cl), nitro groups (-NO₂), and trialkylammonium salts (-N⁺R₃).[1][2] The reactivity of these leaving groups is a key factor in achieving high radiochemical yields (RCY).
Table 1: Comparison of Leaving Groups for Nucleophilic ¹⁸F-Fluorination of Pyridines
| Leaving Group | Typical Precursor | Position on Pyridine Ring | Typical Radiochemical Yield (RCY) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Iodo (-I) | This compound | 4-position | Good (inferred) | 100-150°C, 15-30 min, DMSO | Versatile for multi-step synthesis | Lower reactivity compared to nitro or trialkylammonium groups |
| Bromo (-Br) | 2-Bromo-5-iodopyridine derivative | 2-position | Good[3] | 120°C, 30 min, DMSO/CH₃CN | Commercially available precursors | Generally less reactive than iodo analogues |
| Nitro (-NO₂) | 2-Nitropyridine derivatives | 2-position | 70-94%[1] | 120-150°C, 1-30 min, DMSO | Excellent leaving group, high yields | Precursor synthesis can be complex |
| Trimethylammonium (-N⁺Me₃) | Pyridyltrialkylammonium salts | 2-position | up to 90% | 50°C, DMSO | Mild reaction conditions, high yields | Precursor stability can be a concern |
| DABCO | 2-DABCO-5-iodopyridine | 2-position | 77 ± 7%[3] | 100°C, 15 min, DMSO | Good reactivity | Precursor synthesis required |
Note: RCY is highly dependent on the specific substrate, reaction conditions, and the presence of activating/deactivating groups on the pyridine ring.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative protocols for ¹⁸F-labeling using a halopyridine precursor and an alternative, the Zincke salt method for nitrogen isotope exchange.
Protocol 1: Nucleophilic ¹⁸F-Fluorination of a Halopyridine Precursor
This protocol is adapted from the radiosynthesis of [¹⁸F]Niofene from a bromo-precursor and can be considered a general guideline for the labeling of this compound.[3]
Materials:
-
This compound (or other halopyridine precursor)
-
[¹⁸F]Fluoride (produced from a cyclotron in ¹⁸O-enriched water)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (CH₃CN)
-
HPLC purification system with a C18 reverse-phase column
-
Solid-phase extraction (SPE) cartridges for purification
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride solution is transferred to a reaction vessel containing K₂₂₂ and K₂CO₃ in a mixture of acetonitrile and water. The solvent is evaporated at 110-120°C with a stream of nitrogen to form the reactive [K/K₂₂₂]⁺ ¹⁸F⁻ complex. This step is repeated with anhydrous acetonitrile to ensure the complex is free of water.
-
Radiofluorination Reaction: The precursor (e.g., this compound) dissolved in anhydrous DMSO is added to the dried [K/K₂₂₂]⁺ ¹⁸F⁻ complex. The reaction mixture is heated at a specific temperature (typically between 100°C and 150°C) for a designated time (usually 15-30 minutes).[1]
-
Purification: The reaction mixture is cooled, diluted with water, and then purified by semi-preparative HPLC. The fraction containing the desired ¹⁸F-labeled product is collected.
-
Formulation: The collected HPLC fraction is typically passed through a C18 SPE cartridge. The cartridge is washed with water to remove HPLC solvents, and the final product is eluted with ethanol and formulated in a suitable buffer for in vivo studies.
Protocol 2: Nitrogen Isotope Exchange using Zincke Activation (Alternative Method)
This protocol provides an alternative strategy for labeling pyridines, specifically with nitrogen isotopes (e.g., ¹⁵N or ¹³N), which can be valuable for different types of isotopic labeling studies.
Materials:
-
Pyridine derivative
-
2,4-Dinitrochlorobenzene (DNCB)
-
Isotopically labeled ammonia (e.g., [¹⁵N]H₄Cl)
-
Triethylamine (TEA)
-
Suitable solvent (e.g., DMSO)
Procedure:
-
Formation of the Zincke Salt: The starting pyridine derivative is reacted with 2,4-dinitrochlorobenzene to form the corresponding N-(2,4-dinitrophenyl)pyridinium chloride (Zincke salt).
-
Ring Opening: The Zincke salt is then treated with a primary or secondary amine to open the pyridine ring, forming a Zincke aldehyde intermediate.
-
Isotope Incorporation and Ring Closure: The isotopically labeled ammonia (generated in situ from [¹⁵N]H₄Cl and a base like TEA) is introduced. The ammonia displaces the dinitroaniline group and subsequently cyclizes to form the ¹⁵N-labeled pyridine.
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Fluoro-4-iodopyridine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2-Fluoro-4-iodopyridine are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, drawing from established safety data sheets and chemical handling protocols.
Chemical Safety Overview
This compound is classified with the following hazards:
Adherence to strict safety protocols is crucial when handling this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety glasses or a face shield.[3]
-
Hand Protection: Use chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling.[3][4]
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH-approved respirator.[4]
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[3]
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5][6]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Do not attempt to dispose of this chemical down the drain or in regular waste streams.[4]
1. Waste Collection and Storage:
- Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves, absorbent pads), in a designated and properly labeled waste container.
- The container must be chemically compatible, tightly sealed, and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]
- Clearly label the container with the chemical name ("this compound") and appropriate hazard symbols.
2. Handling Spills:
- In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[5]
- For larger spills, evacuate the area and ensure adequate ventilation.[4] Contain the spill and collect it using a wet-brushing method or an electrically protected vacuum cleaner.[4]
- Do not allow the spilled material to enter drains or waterways.[4]
3. Disposal of Empty Containers:
- Empty containers should be treated as hazardous waste unless properly decontaminated.
- Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
- Contaminated packaging should be disposed of as unused product.[3]
4. Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
- The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
- Provide the waste disposal service with a complete and accurate description of the waste, including its composition and hazards.
Quantitative Data Summary
Currently, publicly available safety data sheets do not specify quantitative thresholds (e.g., concentration limits) that would necessitate different disposal procedures. Therefore, all quantities of this compound and materials contaminated with it should be treated as hazardous waste and disposed of according to the procedures outlined above.
| Parameter | Value | Source |
| Recommended Disposal Method | Incineration | [3] |
| Alternate Disposal | Licensed Disposal Company | [3][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Fluoro-4-iodopyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Fluoro-4-iodopyridine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification:
This compound is a hazardous substance that requires careful handling. It is classified as an irritant and can cause significant health effects upon exposure. The primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][4]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5H3FIN | [3] |
| Molecular Weight | 222.99 g/mol | [3] |
| CAS Number | 22282-70-8 | [1][3] |
| Appearance | Typically a solid or liquid (color may vary) | [5] |
| Hazard Statements | H315, H319, H335 | [1][2] |
| Signal Word | Warning | [1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict protocol is crucial for the safe handling of this compound.
1. Engineering Controls:
-
Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]
2. Personal Protective Equipment (PPE):
-
The use of appropriate personal protective equipment is mandatory to prevent exposure.[6] All PPE should be selected based on a thorough risk assessment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][5][6] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin and Body Protection | - Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[4][5][6]- Lab Coat: A fully-buttoned, chemical-resistant lab coat or anti-poison penetration overalls.[5][6]- Clothing: Wear protective clothing to prevent skin exposure. | Prevents skin contact, which causes irritation. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator or a self-priming filter gas mask (half mask) should be used if ventilation is inadequate or for spill cleanup.[5][6] | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation. |
3. Handling Procedures:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[4][5][7]
-
Keep the container tightly closed when not in use.[4]
-
Do not eat, drink, or smoke in the handling area.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[4]
4. First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4][5]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4][5]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[8]
5. Storage:
-
Keep the container tightly closed.[4]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[1][4]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Chemical Waste: Dispose of contents and contaminated materials to an approved waste disposal plant.[4] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Contaminated PPE: Disposable PPE must not be re-used.[9][10] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[6][8]
-
Empty Containers: Do not reuse empty containers. Dispose of them as unused product in accordance with local, state, or national legislation.[7][11]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. chemical-label.com [chemical-label.com]
- 3. This compound | C5H3FIN | CID 7023570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. pogo.ca [pogo.ca]
- 10. pogo.ca [pogo.ca]
- 11. downloads.ossila.com [downloads.ossila.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
